Diazaquinomycin A
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
87614-40-2 |
|---|---|
Molecular Formula |
C20H22N2O4 |
Molecular Weight |
354.4 g/mol |
IUPAC Name |
3,7-dimethyl-4,6-dipropyl-1,9-dihydropyrido[3,2-g]quinoline-2,5,8,10-tetrone |
InChI |
InChI=1S/C20H22N2O4/c1-5-7-11-9(3)19(25)21-15-13(11)17(23)14-12(8-6-2)10(4)20(26)22-16(14)18(15)24/h5-8H2,1-4H3,(H,21,25)(H,22,26) |
InChI Key |
WZZGVUSWZMBPPL-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=C(C(=O)NC2=C1C(=O)C3=C(C2=O)NC(=O)C(=C3CCC)C)C |
Other CAS No. |
87614-40-2 |
Synonyms |
antibiotic OM 704A diazaquinomicin A diazaquinomycin A OM 704 A OM 704A OM-704 A |
Origin of Product |
United States |
Foundational & Exploratory
Diazaquinomycin A: A Technical Guide to its Molecular Structure, Synthesis, and Biological Activity
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Diazaquinomycin A is a naturally occurring antibiotic with a distinctive diaza-anthraquinone core structure. First isolated from Streptomyces sp., it has garnered significant interest within the scientific community due to its potent biological activities, including antibacterial and potential anticancer properties. This technical guide provides a comprehensive overview of this compound, focusing on its molecular characteristics, synthetic methodologies, and mechanism of action.
Molecular Structure and Chemical Formula
This compound is characterized by a planar tricyclic ring system. Its chemical formula is C₂₀H₂₂N₂O₄ , with a molecular weight of 354.41 g/mol .
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₂₀H₂₂N₂O₄ | |
| Molecular Weight | 354.41 g/mol | |
| Appearance | Red crystals | |
| Solubility | Slightly soluble in DMSO, MeOH, acetone, CHCl₃. Insoluble in H₂O, hexane. | |
| CAS Number | 87614-40-2 |
The core structure consists of a pyrido[3,2-g]quinoline-2,5,8,10-tetrone, with methyl and propyl substituents. The precise arrangement of these groups is crucial for its biological activity.
Total Synthesis of this compound
The total synthesis of this compound has been achieved through various strategies, with the double Knorr cyclization and hetero Diels-Alder reactions being prominent methods. A generalized workflow for the synthesis is outlined below.
Caption: Generalized synthetic workflow for this compound.
Experimental Protocol: Double Knorr Cyclization Approach
A key step in the synthesis of the diazaquinomycin core is the acid-catalyzed double Knorr cyclization of a di-β-ketoanilide precursor.
-
Preparation of the Di-β-ketoanilide Precursor: A suitably substituted diamine is first mono-amidated with a Meldrum's acid derivative. Subsequent coupling with a β-keto acid (e.g., 3-oxobutanoic acid) using a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) yields the di-β-ketoanilide precursor.
-
Double Knorr Cyclization: The di-β-ketoanilide precursor is treated with a strong acid, such as sulfuric acid, at room temperature. This induces a tandem cyclization reaction to form the hydroquinone intermediate of the diazaquinomycin scaffold.
-
Oxidation: The resulting hydroquinone is then oxidized to the final quinone structure of this compound. This can be achieved by stirring the reaction mixture in the presence of air (oxygen) or by the addition of a mild oxidizing agent.
-
Purification: The final product is purified using standard chromatographic techniques, such as column chromatography or preparative high-performance liquid chromatography (HPLC).
Biological Activity and Mechanism of Action
This compound exhibits potent activity against Gram-positive bacteria and is particularly effective against Mycobacterium tuberculosis.
Table 2: Minimum Inhibitory Concentrations (MIC) of this compound
| Organism | MIC (µg/mL) | Reference |
| Mycobacterium tuberculosis H37Rv | 0.10 | |
| Drug-Resistant M. tuberculosis Strains | 0.06 - 0.27 | |
| Staphylococcus aureus (Methicillin-sensitive) | 6.25 | |
| Staphylococcus aureus (Methicillin-resistant) | >100 | |
| Enterococcus faecium (Vancomycin-resistant) | >100 | |
| Bacillus anthracis | 6.25 | |
| Escherichia coli | 128 | |
| Klebsiella pneumoniae | 128 | |
| Pseudomonas aeruginosa | 128 |
The primary mechanism of action in some bacteria is the inhibition of thymidylate synthase (TS), a crucial enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA synthesis.
Caption: Inhibition of Thymidylate Synthase by this compound.
It is important to note that while this compound is a potent inhibitor of bacterial and mammalian thymidylate synthases, its specific mechanism of action against M. tuberculosis may differ, as this organism possesses thymidylate synthase enzymes (ThyA and ThyX) that are not targeted by this compound.
Table 3: Inhibitory Activity against Thymidylate Synthase
| Enzyme Source | Ki (µM) | Reference |
| Enterococcus faecium | 36 | |
| Ehrlich ascites carcinoma | 14 |
Experimental Protocol: Spectrophotometric Assay for Thymidylate Synthase Activity
The activity of thymidylate synthase and its inhibition by compounds like this compound can be monitored spectrophotometrically. This assay is based on the increase in absorbance at 340 nm that accompanies the oxidation of tetrahydrofolate (THF) to dihydrofolate (DHF) during the conversion of dUMP to dTMP.
-
Reaction Mixture Preparation: A reaction mixture is prepared in a suitable buffer (e.g., Tris-HCl) containing dUMP, the cofactor 5,10-methylenetetrahydrofolate (CH₂-THF), and a reducing agent like 2-mercaptoethanol.
-
Enzyme Addition: The reaction is initiated by the addition of purified thymidylate synthase enzyme.
-
Spectrophotometric Monitoring: The change in absorbance at 340 nm is monitored over time using a spectrophotometer. The rate of increase in absorbance is directly proportional to the enzyme activity.
-
Inhibition Assay: To determine the inhibitory effect of this compound, the assay is performed in the presence of varying concentrations of the compound. The concentration of this compound that causes a 50% reduction in enzyme activity (IC₅₀) can then be calculated.
Conclusion
This compound remains a molecule of significant interest for its potent and selective biological activities. Its unique chemical structure presents both a challenge and an opportunity for synthetic chemists. Further elucidation of its precise mechanism of action, particularly in M. tuberculosis, could pave the way for the development of novel therapeutics. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals working with this promising natural product.
Unraveling the Assembly Line: A Technical Guide to the Biosynthetic Pathway of Diazaquinomycin A in Actinomycetes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diazaquinomycin A (DQA), a member of the diaza-anthraquinone class of natural products, has garnered significant attention for its potent and selective activity against Mycobacterium tuberculosis, the causative agent of tuberculosis.[1] Produced by various actinomycetes, including species of Streptomyces and Micromonospora, the complex chemical scaffold of DQA presents both a challenge for synthetic chemists and an opportunity for biosynthetic engineering to generate novel analogs with improved pharmaceutical properties.[2][3] This technical guide provides an in-depth exploration of the biosynthetic pathway of this compound, summarizing key genetic determinants, enzymatic steps, and experimental evidence that have elucidated its formation.
The Genetic Blueprint: The Diazaquinomycin Biosynthetic Gene Cluster
The biosynthesis of this compound is orchestrated by a dedicated set of genes organized into a biosynthetic gene cluster (BGC). Through comparative genomics of DQA-producing actinomycetes, namely Streptomyces sp. F001 and Micromonospora sp. B006, a putative daq BGC of approximately 19 kb was identified.[2] The critical role of this BGC in DQA biosynthesis was experimentally validated through gene deletion studies using CRISPR-Cas9, which resulted in the abolishment of DQA production in Micromonospora sp. B006.[2][4] Furthermore, heterologous expression of the daq gene cluster from Streptomyces sp. F001 in a host organism, S. coelicolor M1152, conferred the ability to produce DQA, providing definitive proof of the cluster's function.[3]
The daq BGC harbors genes encoding enzymes for the biosynthesis of the core structure, the side rings, and regulatory proteins.[2][5] A summary of the genes and their putative functions in the daq BGCs from Streptomyces sp. F001 and Micromonospora sp. B006 is presented below.
Table 1: Predicted Functions of Open Reading Frames (ORFs) in the daq Biosynthetic Gene Clusters[2][7]
| Gene | Proposed Function |
| daqA | NADPH:quinone oxidoreductase |
| daqB | Cyclase |
| daqC | Long-chain acyl-CoA synthetase |
| daqD | FAD-dependent oxidoreductase |
| daqE | Hypothetical protein with FAD-NAD(P)-binding domain |
| daqF | Lyase family protein |
| daqG | Anthranilate synthase |
| daqH | Isochorismatase |
| daqI | 2,3-dihydro-2,3-dihydroxybenzoate dehydrogenase |
| daqJ | 3-deoxy-7-phosphoheptulonate (DAHP) synthase |
| daqM | TetR family transcriptional regulator |
| daqN | β-ketoacyl-ACP synthase III |
| daqO | NAD-dependent epimerase/SDR family oxidoreductase |
| daqP | WrbA, a NADPH:quinone oxidoreductase |
| daqQ | Dehydratase |
| daqR | Decarboxylase |
| daqS | N-acetyltransferase |
| daqT | N-acetyltransferase |
| daqU | β-ketoacyl-ACP synthase III (present in Streptomyces sp. F001) |
| daqV | PucR family transcriptional regulator (present in Micromonospora sp. B006) |
The Biosynthetic Pathway: From Primary Metabolites to a Potent Antibiotic
The biosynthesis of this compound is a fascinating example of the interplay between primary and secondary metabolism. The central diaza-anthraquinone core originates from the shikimate pathway, while the characteristic side rings are derived from fatty acid biosynthesis.[2]
Core Biosynthesis: A Shikimate Pathway Derivative
The formation of the central tricyclic core of DQA initiates with chorismate, a key intermediate of the shikimate pathway. The proposed pathway involves a series of enzymatic transformations catalyzed by gene products of the daq cluster to assemble the diaza-anthraquinone scaffold. This process is initiated by the activity of a DAHP synthase isoenzyme, DaqJ, which is proposed to bypass feedback regulation by aromatic amino acids, thereby ensuring a sufficient supply of precursors for DQA biosynthesis.[2]
References
- 1. Diazaquinomycin Biosynthetic Gene Clusters from Marine and Freshwater Actinomycetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Diazaquinomycin Biosynthetic Gene Clusters from Marine and Freshwater Actinomycetes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
Diazaquinomycin A: A Deep Dive into its Function as a Natural Thymidylate Synthase Inhibitor
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Diazaquinomycin A (DQM A) is a natural product first isolated from Streptomyces sp. that belongs to the diaza-anthraquinone class of antibiotics.[1][2] Initially identified for its activity against Gram-positive bacteria, subsequent research revealed its role as an antifolate agent that exerts its biological effects through the inhibition of thymidylate synthase (TS), a critical enzyme in DNA biosynthesis.[1] This guide provides a comprehensive overview of this compound, focusing on its mechanism of action, quantitative inhibitory data, experimental protocols for its evaluation, and the development of analogs with improved therapeutic potential. While initially characterized as a TS inhibitor, it is noteworthy that its precise mechanism of action, particularly its potent activity against Mycobacterium tuberculosis, is still a subject of ongoing research, with some evidence pointing away from TS as the primary target in this organism.[2][3][4]
Mechanism of Action: Targeting the Folate Pathway
Thymidylate synthase is a pivotal enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA replication and repair.[5][6] The enzyme catalyzes the methylation of deoxyuridine monophosphate (dUMP) using 5,10-methylenetetrahydrofolate as a methyl donor. By inhibiting this enzyme, DQM A disrupts the supply of dTMP, leading to an imbalance in deoxynucleotide pools and ultimately causing "thymineless death" in rapidly dividing cells.
Studies have shown that this compound acts as a competitive inhibitor of thymidylate synthase with respect to the cofactor 5,10-methylenetetrahydrofolate.[1][7] The inhibitory effect of DQM A on the growth of bacteria like Enterococcus faecium can be completely reversed by the addition of thymidine to the growth medium, confirming its action on the thymidylate synthesis pathway.[1][7] However, in the context of M. tuberculosis, DQM A does not appear to inhibit the known thymidylate synthase enzymes, ThyA and ThyX, suggesting an alternative mechanism of action in this pathogen, possibly involving redox chemistry.[2][3][5]
Caption: Mechanism of this compound as a competitive inhibitor of Thymidylate Synthase.
Quantitative Data on Inhibition and Cytotoxicity
The inhibitory potency of this compound and its synthetic analogs has been evaluated against various enzymes and cell lines. A significant challenge with the parent compound is its poor solubility, which has driven the synthesis of more soluble and potent derivatives.[8][9]
Table 1: Thymidylate Synthase Inhibition
| Compound | Source of Enzyme | Ki (μM) | IC50 (μM) | Notes |
| This compound (1) | E. faecium | 36 | - | Competitive with 5,10-Methylene-THF[7] |
| This compound (1) | Ehrlich ascites carcinoma | 14 | - | Competitive with 5,10-Methylene-THF[7] |
| Diethoxy analogue (25) | - | - | ~1.4 | ~10-fold more potent than DQM A[8] |
| This compound (3) | Human ThyA | - | >28 | Did not significantly inhibit[5] |
| This compound (3) | M. tuberculosis ThyA | - | >28 | Did not significantly inhibit[5] |
| This compound (3) | M. tuberculosis ThyX | - | >28 | Did not significantly inhibit[5] |
| Calculated based on reported 10-fold increase in potency over DQM A's Ki of 14 µM. |
Table 2: In Vitro Cytotoxicity and Antimicrobial Activity
| Compound | Cell Line / Organism | Activity | Value (μg/mL) | Value (μM) |
| This compound | Vero cells | Cytotoxicity | - | - |
| This compound | Raji cells | Cytotoxicity | - | - |
| Diacetoxy analogue (23) | Meth-A fibrosarcoma | Antitumor Activity (T/C%) | 175% | - |
| This compound | M. tuberculosis (H37Rv) | MIC | 0.06 - 0.27 | ~0.1 |
| Diazaquinomycin H | M. tuberculosis (H37Rv) | MIC | 0.04 | - |
| Diazaquinomycin J | M. tuberculosis (H37Rv) | MIC | 0.07 | - |
| Diazaquinomycins H & J | Vero cells | Cytotoxicity | - | >28 |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used in the study of this compound.
Thymidylate Synthase Activity Assay (Spectrophotometric Method)
This assay measures the activity of thymidylate synthase by monitoring the increase in absorbance that occurs when the cofactor 5,10-methylenetetrahydrofolate is oxidized to dihydrofolate during the conversion of dUMP to dTMP.
-
Reagents:
-
Potassium phosphate buffer (pH 6.8)
-
dUMP solution
-
5,10-methylenetetrahydrofolate solution
-
Thymidylate synthase enzyme preparation (from sources like E. faecium or Ehrlich ascites carcinoma)
-
This compound or analog solution (dissolved in a suitable solvent like DMSO)
-
-
Procedure:
-
A reaction mixture is prepared in a quartz cuvette containing the buffer, dUMP, and the enzyme solution.
-
The inhibitor (DQM A) at various concentrations is added to the experimental cuvettes, with a solvent control in the reference cuvette.
-
The mixture is pre-incubated at a controlled temperature (e.g., 37°C).
-
The reaction is initiated by adding the cofactor, 5,10-methylenetetrahydrofolate.
-
The increase in absorbance at 340 nm is monitored over time using a spectrophotometer.
-
The rate of reaction is calculated from the linear portion of the absorbance curve.
-
Inhibition constants (Ki) or IC50 values are determined by plotting reaction rates against inhibitor concentrations.
-
Cell Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.
-
Materials:
-
Cancer cell lines (e.g., Vero, Raji, HeLa)
-
Cell culture medium (e.g., DMEM, RPMI-1640) with fetal bovine serum
-
96-well microplates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
-
Procedure:
-
Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
The culture medium is replaced with fresh medium containing serial dilutions of this compound or its analogs. Control wells receive only the solvent.
-
The plates are incubated for a specified period (e.g., 48-72 hours).
-
After incubation, MTT solution is added to each well and incubated for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
The medium is removed, and the formazan crystals are dissolved by adding the solubilization solution.
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Cell viability is expressed as a percentage of the control, and IC50 values are calculated.
-
In Vivo Antitumor Activity in Mice
This protocol outlines a general procedure for assessing the efficacy of DQM A analogs against tumors in a murine model.
-
Model:
-
Syngeneic mouse model (e.g., BALB/c mice)
-
Tumor cell line (e.g., Meth-A fibrosarcoma)
-
-
Procedure:
-
Tumor cells are implanted subcutaneously into the flank of the mice.
-
Once tumors reach a palpable size, mice are randomized into control and treatment groups.
-
The DQM A analog (e.g., the diacetoxy analogue 23) is administered, typically intraperitoneally (i.p.) or intravenously (i.v.), according to a defined schedule and dose. The control group receives the vehicle.
-
Tumor size is measured regularly (e.g., every 2-3 days) using calipers. Tumor volume is calculated using the formula: (length × width²)/2.
-
The efficacy of the treatment is often expressed as the T/C ratio (median tumor volume of treated group / median tumor volume of control group) × 100%. A lower T/C ratio indicates greater antitumor activity.[8]
-
Animal body weight and general health are monitored throughout the experiment as indicators of toxicity.
-
Caption: General experimental workflow for the evaluation of this compound and its analogs.
Synthesis and Analog Development
A primary hurdle for the clinical development of this compound is its poor solubility in various solvents.[8][9][10] This has spurred efforts to synthesize a series of analogs to improve its physicochemical properties and enhance its biological activity. By modifying the parent structure, researchers have successfully created derivatives with increased water and chloroform solubility.[8]
Key findings from these structure-activity relationship (SAR) studies include:
-
Diethoxy Analogue (25): This derivative demonstrated a 10-fold increase in inhibitory potency against thymidylate synthase compared to the parent DQM A.[8]
-
Diacetoxy Analogue (23): This analog exhibited significant in vivo antitumor activity against Meth-A fibrosarcoma in mice, with a T/C ratio of 175%.[8]
-
Pyridine Ring Analogs: Replacement of the lactam rings with pyridine rings resulted in a loss of inhibitory activity against thymidylate synthase, indicating the importance of the original ring system for target engagement.[8]
Caption: Logical relationships in the development and activity of this compound.
Conclusion
This compound is a potent natural inhibitor of thymidylate synthase, a well-validated target in antimicrobial and anticancer therapy. While its poor solubility has limited its direct therapeutic application, the synthesis of analogs has successfully addressed this issue, leading to compounds with enhanced enzyme inhibition and significant in vivo antitumor efficacy. However, the discovery that DQM A does not inhibit the thymidylate synthases of M. tuberculosis—despite its potent activity against this pathogen—opens new avenues of investigation into its mechanism of action.[2][3][5] This dual-faceted activity profile suggests that the diazaquinomycin scaffold is a promising starting point for the development of novel therapeutics, warranting further exploration of its diverse biological targets and optimization of its structure for improved clinical outcomes.
References
- 1. This compound, A NEW ANTIFOLATE ANTIBIOTIC, INHIBITS THYMIDYLATE SYNTHASE [jstage.jst.go.jp]
- 2. Diazaquinomycin Biosynthetic Gene Clusters from Marine and Freshwater Actinomycetes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Total synthesis of diazaquinomycins H and J using double Knorr cyclization in the presence of triisopropylsilane - RSC Advances (RSC Publishing) DOI:10.1039/C8RA09792E [pubs.rsc.org]
- 4. Diaza-anthracene Antibiotics from a Freshwater-Derived Actinomycete with Selective Antibacterial Activity toward Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Thymidylate synthase inhibitor - Wikipedia [en.wikipedia.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Synthesis and biological activity of analogues of this compound, a new thymidylate synthase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Heterologous expression of the diazaquinomycin biosynthetic gene cluster - PubMed [pubmed.ncbi.nlm.nih.gov]
Diazaquinomycin A: An In-depth Technical Guide on its Antifolate Activity in Bacteria
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diazaquinomycin A is a naturally occurring antibiotic that has garnered significant interest for its potent antifolate activity against a range of bacteria, particularly Gram-positive organisms. As an antifolate, it disrupts the essential metabolic pathway responsible for the synthesis of folate cofactors, which are vital for the production of nucleotides and certain amino acids, ultimately leading to the inhibition of bacterial growth and cell death. This technical guide provides a comprehensive overview of the antifolate activity of this compound, including its mechanism of action, quantitative efficacy data, detailed experimental protocols, and a discussion of its unique activity against Mycobacterium tuberculosis.
Mechanism of Action: Inhibition of Thymidylate Synthase
The primary mode of action of this compound in many bacteria is the inhibition of thymidylate synthase (ThyA), a crucial enzyme in the folate metabolic pathway.[1][2] Thymidylate synthase catalyzes the reductive methylation of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), a direct precursor for the synthesis of DNA.[3][4] This reaction utilizes 5,10-methylenetetrahydrofolate as a methyl donor.[3] By inhibiting thymidylate synthase, this compound effectively blocks the de novo synthesis of dTMP, leading to a depletion of thymidine triphosphate (dTTP) pools. This cessation of DNA synthesis ultimately results in bacterial cell death.[5]
The inhibitory effect of this compound on the growth of Enterococcus faecium has been shown to be completely reversed by the addition of thymidine, further confirming that its primary target is within the thymidylate synthesis pathway.[6]
The Bacterial Folate Pathway and the Role of Thymidylate Synthase
The bacterial folate pathway is responsible for the de novo synthesis of tetrahydrofolate (THF), an essential cofactor in one-carbon transfer reactions.[4][7] This pathway is a well-established target for antimicrobial drugs because, unlike bacteria, humans obtain folate from their diet.[7] The final step in the regeneration of THF from dihydrofolate (DHF), which is produced during the thymidylate synthase reaction, is catalyzed by dihydrofolate reductase (DHFR).[4] The inhibition of thymidylate synthase by this compound disrupts this cycle, leading to an accumulation of DHF and a depletion of THF.
References
- 1. journals.asm.org [journals.asm.org]
- 2. researchgate.net [researchgate.net]
- 3. Folate-Dependent Thymidylate-Forming Enzymes: Parallels between DNA and RNA Metabolic Enzymes and Evolutionary Implications - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. A Two-Enzyme Adaptive Unit within Bacterial Folate Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of thymidylate synthase as a potential therapeutic target for lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Early Mechanism of Action of Diazaquinomycin A
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the early research into the mechanism of action of Diazaquinomycin A (DQM A), a diaza-anthraquinone antibiotic. The document synthesizes foundational studies, presenting key quantitative data, detailed experimental protocols, and visual diagrams of the proposed molecular interactions and experimental designs.
Introduction
This compound is a natural product first identified during screens for antifolate substances produced by microorganisms.[1] Early investigations into its biological activity revealed its potency against Gram-positive bacteria and cytotoxicity towards various cell lines.[1][2] The initial hypothesis for its mechanism of action centered on its role as an antifolate agent, specifically targeting thymidylate synthase, a critical enzyme in DNA synthesis.[1][2][3] However, subsequent research, particularly in the context of Mycobacterium tuberculosis, has suggested more complex or alternative mechanisms, including those involving redox chemistry.[4][5] This guide focuses on the foundational studies that first defined its biological activity.
Primary Mechanism: Antifolate Activity and Thymidylate Synthase Inhibition
The earliest proposed mechanism for this compound was its function as a folic acid antagonist.[1] This activity was demonstrated by the reversal of its inhibitory effects on bacterial growth in the presence of folate-related compounds or thymidine.[2] The specific molecular target was identified as thymidylate synthase (TS), an enzyme crucial for the de novo synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA replication.[1][4][6]
Early studies quantified the inhibitory effects of DQM A on bacterial growth and enzyme activity. The growth inhibition of Enterococcus faecium was completely nullified by the addition of thymidine to the culture medium, strongly indicating a disruption in the thymidylate synthesis pathway.[2] DQM A was found to be a competitive inhibitor of thymidylate synthase with respect to the cofactor 5,10-methylenetetrahydrofolate.[2]
| Parameter | Organism/Enzyme Source | Value | Reversal Agent(s) |
| Growth Inhibition | Enterococcus faecium | - | Thymidine (complete reversal)[2] |
| Folate, Dihydrofolate, Leucovorin (partial reversal)[2] | |||
| Enzyme Inhibition (Kᵢ) | Enterococcus faecium Thymidylate Synthase | 36 µM | - |
| Enzyme Inhibition (Kᵢ) | Ehrlich Ascites Carcinoma Thymidylate Synthase | 14 µM | - |
Table 1: Summary of early quantitative data on the inhibitory action of this compound.
This compound competitively inhibits thymidylate synthase, which catalyzes the conversion of deoxyuridine monophosphate (dUMP) to dTMP. This reaction is a critical step in the folate metabolic pathway, providing the sole intracellular de novo source of thymidylate for DNA synthesis.[7][8]
Caption: this compound competitively inhibits Thymidylate Synthase.
The activity of thymidylate synthase and its inhibition by DQM A can be measured using a spectrophotometric or radioisotopic assay that tracks the conversion of a substrate.[9][10][11][12]
-
Enzyme Preparation : Purify thymidylate synthase from the source of interest (e.g., bacterial culture or tumor cells) or use a commercially available recombinant enzyme.[9]
-
Reaction Mixture : Prepare a reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5) containing dithiothreitol (DTT), the substrate dUMP, and the cofactor 5,10-methylenetetrahydrofolate.[10] For radioisotopic assays, [5-³H]dUMP is often used.[10]
-
Inhibitor Addition : Add varying concentrations of this compound (solubilized in a suitable solvent like DMSO) to the reaction mixtures. A control group with solvent only should be included.
-
Initiation and Incubation : Initiate the reaction by adding the enzyme to the mixture. Incubate at a controlled temperature (e.g., 37°C) for a defined period.[10]
-
Reaction Termination and Detection :
-
Spectrophotometric Method : The oxidation of tetrahydrofolate to dihydrofolate results in an increase in absorbance at 340 nm, which can be monitored continuously.[13]
-
Radioisotopic Method : Stop the reaction (e.g., by adding acid). The release of tritium (³H) from [5-³H]dUMP into the aqueous environment is proportional to dTMP formation. This is measured by separating the aqueous phase from the remaining substrate (e.g., with activated charcoal) and quantifying radioactivity via liquid scintillation counting.[10]
-
-
Data Analysis : Calculate the rate of reaction for each inhibitor concentration. Determine the mode of inhibition (e.g., competitive) and the inhibition constant (Kᵢ) by plotting the data using methods such as Lineweaver-Burk or Dixon plots.
Cytotoxicity Profile
Early research established the cytotoxic effects of DQM A against both prokaryotic and eukaryotic cells. This broad activity was consistent with the inhibition of a universally essential enzyme like thymidylate synthase.
The potency of DQM A and its analogs has been evaluated against a range of cell lines. The Minimum Inhibitory Concentration (MIC) is the lowest concentration that prevents visible growth of bacteria, while the half-maximal inhibitory concentration (IC₅₀) is used for mammalian cell lines.[14]
| Compound | Cell Line / Organism | Assay Type | Value |
| This compound | Gram-positive bacteria | MIC | 3.13–50 µg/mL[1] |
| This compound | Vero (normal monkey kidney) cells | IC₅₀ | 0.86 µg/mL (2.42 µM)[1] |
| This compound | Raji (human B-lymphocyte) cells | IC₅₀ | 0.23 µg/mL (0.65 µM)[1][15] |
| This compound | M. tuberculosis H₃₇Rv | MIC | 0.10 µg/mL[4] |
| Diazaquinomycin H | M. tuberculosis H₃₇Rv | MIC | 0.04 µg/mL[4] |
| Diazaquinomycin J | M. tuberculosis H₃₇Rv | MIC | 0.07 µg/mL[4] |
Table 2: Cytotoxicity of this compound and its analogs against various cell lines.
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method to assess cell viability.[16][17] Metabolically active cells reduce the yellow MTT tetrazolium salt to purple formazan crystals, which are then solubilized for quantification.[18]
-
Cell Seeding : Plate cells (e.g., Vero, Raji) in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).[18][19]
-
Compound Treatment : Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add the medium containing the compound. Include vehicle-only controls.
-
Incubation : Incubate the cells with the compound for a specified duration (e.g., 24, 48, or 72 hours).[19]
-
MTT Addition : Add MTT solution (e.g., 5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours.[16][18] During this time, viable cells will form formazan crystals.
-
Solubilization : Carefully remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to each well to dissolve the formazan crystals.[18][19]
-
Absorbance Measurement : Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of 570-590 nm.
-
Data Analysis : Plot the absorbance values against the log of the compound concentration. Use a non-linear regression model to fit a dose-response curve and calculate the IC₅₀ value.
Caption: Standard experimental workflow for an MTT cytotoxicity assay.
Alternative Mechanism: Redox Cycling
While thymidylate synthase inhibition is a well-supported mechanism, later studies, particularly concerning M. tuberculosis, suggested it might not be the sole or even primary mode of action.[4][5] The central quinone structure of DQM A is similar to other compounds known to undergo redox cycling.[5] This alternative mechanism proposes that DQM A is reduced by cellular enzymes (like NADH dehydrogenases) to a semiquinone radical. This radical can then react with molecular oxygen to regenerate the parent quinone while producing superoxide radicals (O₂⁻). This cycle can repeat, leading to a significant accumulation of reactive oxygen species (ROS), causing oxidative stress and cell death.[5][20][21]
Caption: Proposed redox cycling mechanism for this compound.
Conclusion
Early research into this compound firmly established its role as a potent inhibitor of thymidylate synthase, classifying it as an antifolate antibiotic. This mechanism is well-supported by enzyme kinetics and cytotoxicity data across various cell types.[1][2] However, the discovery of its high potency against M. tuberculosis, an organism with alternative thymidylate synthesis pathways, and the presence of a redox-active quinone core, have opened avenues for alternative mechanisms of action.[4][5] These foundational studies provide a critical framework for understanding the multifaceted biological activity of this compound and for guiding the development of new therapeutic agents.
References
- 1. satoshi-omura.info [satoshi-omura.info]
- 2. This compound, A NEW ANTIFOLATE ANTIBIOTIC, INHIBITS THYMIDYLATE SYNTHASE [jstage.jst.go.jp]
- 3. Synthesis and biological activity of analogues of this compound, a new thymidylate synthase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Diaza-anthracene Antibiotics from a Freshwater-Derived Actinomycete with Selective Antibacterial Activity toward Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Diazaquinomycin Biosynthetic Gene Clusters from Marine and Freshwater Actinomycetes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Thymidylate synthase inhibitor - Wikipedia [en.wikipedia.org]
- 7. Disrupting Transcription and Folate Biosynthesis Leads to Synergistic Suppression of Escherichia coli Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Folate Pathway Inhibitors, An Underestimated and Underexplored Molecular Target for New Anti-tuberculosis Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Identification of thymidylate synthase as a potential therapeutic target for lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Thymidylate synthase protein expression and activity are related to the cell proliferation rate in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pure.amsterdamumc.nl [pure.amsterdamumc.nl]
- 12. Novel mass spectrometry-based assay for thymidylate synthase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. idexx.dk [idexx.dk]
- 15. Anticancer potential of Ferula hezarlalehzarica Y. Ajani fraction in Raji lymphoma cell line: induction of apoptosis, cell cycle arrest, and changes in mitochondrial membrane potential - PMC [pmc.ncbi.nlm.nih.gov]
- 16. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 17. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 18. goldbio.com [goldbio.com]
- 19. MTT (Assay protocol [protocols.io]
- 20. Functionalized Dioxonaphthoimidazoliums: A Redox Cycling Chemotype with Potent Bactericidal Activities against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Doxorubicin Redox Biology: Redox Cycling, Topoisomerase Inhibition, and Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vitro Antibacterial Activity of Diazaquinomycin A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diazaquinomycin A (DQA) is a member of the diaza-anthraquinone class of antibiotics. Initially discovered in the 1980s, it has garnered renewed interest due to its potent and selective antibacterial activity, particularly against Mycobacterium tuberculosis, including drug-resistant strains.[1][2][3] This document provides detailed application notes and experimental protocols for the in vitro evaluation of the antibacterial properties of this compound.
Data Presentation
Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Drug-Resistant Mycobacterium tuberculosis Strains
| M. tuberculosis Strain | Resistance Profile | MIC (µg/mL) |
| H37Rv | Drug-sensitive | 0.10 |
| RMP-resistant | Rifampicin-resistant | 0.10 |
| INH-resistant | Isoniazid-resistant | 0.10 |
| SM-resistant | Streptomycin-resistant | 0.20 |
| KM-resistant | Kanamycin-resistant | 0.10 |
Data sourced from a study by Mullowney et al. (2015) using the Microplate Alamar Blue Assay (MABA).[3]
Table 2: Antibacterial Spectrum of this compound
| Bacterial Strain | Gram Stain | MIC (µg/mL) |
| Staphylococcus aureus (FDA209P) | Gram-positive | 6.25 |
| Staphylococcus aureus (ATCC6538P) | Gram-positive | 6.25 |
| Staphylococcus aureus (KB199) | Gram-positive | 6.25 |
| Streptococcus faecium (IFO3181) | Gram-positive | 6.25 |
| Micrococcus luteus | Gram-positive | 1.13 |
| Escherichia coli | Gram-negative | > 100 |
| Pseudomonas aeruginosa | Gram-negative | > 100 |
| Klebsiella pneumoniae | Gram-negative | > 100 |
Data compiled from early reports on the diazaquinomycin class.[3]
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
This protocol is adapted from standard Clinical and Laboratory Standards Institute (CLSI) guidelines and is suitable for determining the MIC of this compound against a variety of bacterial strains.
Materials:
-
This compound (DQA) stock solution (e.g., 1 mg/mL in DMSO)
-
Sterile 96-well microtiter plates (round-bottom)
-
Appropriate bacterial growth medium (e.g., Mueller-Hinton Broth for most bacteria, Middlebrook 7H9 with OADC supplement for M. tuberculosis)
-
Bacterial culture in logarithmic growth phase
-
Sterile diluents (e.g., growth medium, DMSO)
-
Multichannel pipette
-
Incubator
Protocol:
-
Prepare DQA Dilutions:
-
In a sterile 96-well plate, add 100 µL of sterile growth medium to all wells.
-
In the first column, add 100 µL of a 2x working solution of DQA (e.g., if the highest desired concentration is 128 µg/mL, the 2x solution would be 256 µg/mL in growth medium).
-
Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to the tenth column. Discard 100 µL from the tenth column.
-
Column 11 will serve as the growth control (no DQA), and column 12 as the sterility control (no bacteria).
-
-
Inoculum Preparation:
-
Dilute the logarithmic phase bacterial culture in the appropriate medium to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL. For M. tuberculosis, this may require standardization based on optical density (OD).
-
-
Inoculation:
-
Add 100 µL of the standardized bacterial inoculum to each well from column 1 to 11. Do not add bacteria to column 12.
-
The final volume in each well will be 200 µL.
-
-
Incubation:
-
Seal the plate (e.g., with a sterile plate sealer) to prevent evaporation.
-
Incubate at the optimal temperature for the specific bacterium (e.g., 37°C). Incubation times will vary: 16-20 hours for most bacteria, and up to 7-14 days for M. tuberculosis.
-
-
Reading Results:
-
The MIC is defined as the lowest concentration of DQA that completely inhibits visible growth of the bacteria.[4] For M. tuberculosis, a colorimetric indicator such as AlamarBlue or Resazurin can be used to assess viability.
-
Time-Kill Kinetics Assay
This assay determines the rate at which DQA kills a bacterial population over time.
Materials:
-
DQA stock solution
-
Bacterial culture in logarithmic growth phase, standardized to a specific CFU/mL (e.g., 1 x 10^6 CFU/mL)
-
Appropriate growth medium
-
Sterile culture tubes or flasks
-
Sterile saline or PBS for dilutions
-
Agar plates for CFU enumeration
-
Incubator and shaker
Protocol:
-
Assay Setup:
-
Prepare culture tubes with growth medium containing DQA at various concentrations (e.g., 0.5x, 1x, 2x, and 4x MIC).
-
Include a growth control tube without DQA.
-
Inoculate each tube with the standardized bacterial suspension to achieve a starting concentration of approximately 5 x 10^5 CFU/mL.
-
-
Time-Point Sampling:
-
Incubate all tubes at the appropriate temperature with shaking.
-
At specified time points (e.g., 0, 2, 4, 8, 12, and 24 hours for most bacteria; longer intervals may be needed for M. tuberculosis), withdraw an aliquot from each tube.
-
-
CFU Enumeration:
-
Perform serial dilutions of the collected aliquots in sterile saline or PBS.
-
Plate the dilutions onto appropriate agar plates.
-
Incubate the plates until colonies are visible.
-
Count the colonies to determine the CFU/mL at each time point.
-
-
Data Analysis:
-
Plot the log10 CFU/mL versus time for each DQA concentration.
-
A bactericidal effect is typically defined as a ≥3-log10 (99.9%) reduction in CFU/mL from the initial inoculum.[5] A bacteriostatic effect is observed when there is no significant change in CFU/mL over time compared to the initial inoculum.[5]
-
DNA Gyrase Inhibition Assay (for M. tuberculosis)
This assay determines if DQA inhibits the supercoiling activity of DNA gyrase, a potential target in M. tuberculosis.
Materials:
-
Purified M. tuberculosis DNA gyrase (GyrA and GyrB subunits)
-
Relaxed pBR322 DNA (substrate)
-
Gyrase assay buffer (e.g., 50 mM HEPES-KOH pH 7.9, 6 mM magnesium acetate, 4 mM DTT, 1 mM ATP, 100 mM potassium glutamate, 2 mM spermidine, 0.05 mg/mL albumin)
-
DQA at various concentrations
-
Stop solution (e.g., STEB buffer: 40% sucrose, 100 mM Tris-HCl pH 8.0, 10 mM EDTA, 0.5 mg/mL bromophenol blue)
-
Agarose gel electrophoresis system
-
DNA staining agent (e.g., ethidium bromide or SYBR Safe)
Protocol:
-
Reaction Setup:
-
In a microcentrifuge tube, combine the assay buffer, relaxed pBR322 DNA, and the desired concentration of DQA.
-
Add the reconstituted M. tuberculosis DNA gyrase to initiate the reaction. The total reaction volume is typically 20-30 µL.
-
Include positive (enzyme, no inhibitor) and negative (no enzyme) controls.
-
-
Incubation:
-
Incubate the reaction mixture at 37°C for 1-2 hours.
-
-
Reaction Termination and Sample Preparation:
-
Stop the reaction by adding the stop solution.
-
For some protocols, treatment with SDS and proteinase K may be included to remove the enzyme from the DNA.
-
-
Agarose Gel Electrophoresis:
-
Load the samples onto a 1% agarose gel.
-
Run the gel at a constant voltage until there is adequate separation between the supercoiled and relaxed DNA bands.
-
Stain the gel with a DNA staining agent and visualize under UV light.
-
-
Data Analysis:
-
Inhibition of DNA gyrase is indicated by a decrease in the amount of supercoiled DNA and an increase in the amount of relaxed DNA compared to the positive control. The concentration of DQA that inhibits 50% of the supercoiling activity (IC50) can be determined by densitometry.
-
Fatty Acid Synthesis (FAS) Inhibition Assay
This assay can be used to investigate if DQA interferes with bacterial fatty acid biosynthesis. A common method involves monitoring the incorporation of a radiolabeled precursor.
Materials:
-
Bacterial cell lysate or purified fatty acid synthase enzymes
-
Radiolabeled acetyl-CoA or malonyl-CoA (e.g., [14C]acetyl-CoA)
-
Reaction buffer (containing necessary cofactors like NADPH)
-
DQA at various concentrations
-
Scintillation vials and scintillation fluid
-
Liquid scintillation counter
Protocol:
-
Reaction Setup:
-
In a reaction tube, combine the reaction buffer, bacterial cell lysate or purified enzymes, and the desired concentration of DQA.
-
Initiate the reaction by adding the radiolabeled precursor (e.g., [14C]acetyl-CoA).
-
Include appropriate controls.
-
-
Incubation:
-
Incubate the reaction at the optimal temperature for the enzyme (e.g., 37°C) for a defined period.
-
-
Termination and Measurement:
-
Stop the reaction (e.g., by adding a strong acid).
-
Extract the fatty acids using an organic solvent.
-
Transfer the organic phase to a scintillation vial, evaporate the solvent, and add scintillation fluid.
-
Measure the incorporated radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
A decrease in radioactivity in the DQA-treated samples compared to the control indicates inhibition of fatty acid synthesis. The IC50 value can be calculated.
-
Visualizations
Caption: General workflow for in vitro antibacterial testing of this compound.
Caption: Hypothesized mechanisms of this compound's antibacterial action.
References
- 1. researchgate.net [researchgate.net]
- 2. Protocol to quantify bacterial burden in time-kill assays using colony-forming units and most probable number readouts for Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Diaza-anthracene Antibiotics from a Freshwater-Derived Actinomycete with Selective Antibacterial Activity toward Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. idexx.dk [idexx.dk]
- 5. emerypharma.com [emerypharma.com]
Application Note: Chromatographic Purification of Diazaquinomycin A from Fermentation Broth
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diazaquinomycin A is a potent antibiotic belonging to the diaza-anthraquinone class of natural products, known for its activity against Gram-positive bacteria and as an inhibitor of thymidylate synthase.[1] Produced by fermentation of various Streptomyces species, the isolation and purification of this compound is a critical step for further research and development, including structure-activity relationship studies and preclinical evaluation. This application note provides a detailed protocol for the chromatographic purification of this compound from a Streptomyces fermentation broth, including fermentation, extraction, and a two-step chromatographic purification strategy.
Overview of the Purification Workflow
The purification of this compound from fermentation broth involves a multi-step process that begins with the cultivation of the producing microorganism, followed by extraction of the active compound and subsequent chromatographic purification to isolate this compound from other metabolites and impurities. The overall workflow is depicted below.
Caption: Overall workflow for the purification of this compound.
Experimental Protocols
Fermentation of Streptomyces sp.
This protocol describes the cultivation of a Streptomyces species for the production of this compound. Two alternative media formulations are provided.
Materials:
-
Streptomyces sp. strain (e.g., GW48/1497)
-
M2 Medium: Malt extract (10 g/L), Yeast extract (4 g/L), Glucose (4 g/L) in tap water. Adjust pH to 7.8 with 2N NaOH before sterilization.[1]
-
SM Medium: Soybean flour (20 g/L), Mannitol (20 g/L) in tap water. Adjust pH to 7.8 with 2N NaOH before sterilization.[1]
-
Erlenmeyer flasks
-
Shaking incubator
Protocol:
-
Prepare M2 or SM medium and sterilize by autoclaving.
-
Inoculate a suitable volume of the chosen medium with a well-grown agar plate culture of Streptomyces sp.
-
Incubate the culture at 28°C with shaking at 95 rpm for 5-6 days.[1]
Extraction of this compound
This protocol details the extraction of this compound from the fermentation broth.
Materials:
-
Celite
-
Ethyl acetate
-
Rotary evaporator
Protocol:
-
At the end of the fermentation, mix the entire culture broth with Celite.
-
Filter the mixture through a press-filter.[1]
-
Extract both the filtrate and the Celite residue with ethyl acetate.[1]
-
Combine the ethyl acetate extracts and concentrate under reduced pressure using a rotary evaporator to obtain the crude extract.
Chromatographic Purification
A two-step chromatographic procedure is employed for the purification of this compound.
This step aims to fractionate the crude extract and enrich for this compound.
Materials:
-
Silica gel (for column chromatography)
-
Glass chromatography column
-
Chloroform
-
Methanol
-
Fraction collector
Protocol:
-
Prepare a silica gel column (e.g., 30 x 3 cm).[1]
-
Dissolve the crude extract in a minimal amount of chloroform.
-
Load the dissolved extract onto the silica gel column.
-
Elute the column with a stepwise gradient of increasing methanol in chloroform. A suggested gradient is as follows:
-
100% Chloroform
-
1% Methanol in Chloroform
-
3% Methanol in Chloroform
-
5% Methanol in Chloroform
-
7% Methanol in Chloroform
-
10% Methanol in Chloroform
-
13% Methanol in Chloroform
-
20% Methanol in Chloroform
-
30% Methanol in Chloroform[1]
-
-
Collect fractions and monitor by Thin Layer Chromatography (TLC) or analytical HPLC to identify fractions containing this compound.
-
Pool the fractions containing this compound and concentrate in vacuo.
This final step is to achieve high purity this compound.
Materials:
-
Preparative HPLC system with a UV detector
-
C18 reversed-phase column (e.g., Kinetex C18, 150 x 4.6 mm, 5 µm particle size, 100 Å pore size, or a preparative equivalent)
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water
-
Mobile Phase B: Acetonitrile
-
Methanol (for sample dissolution)
Protocol:
-
Dissolve the enriched fraction from the silica gel chromatography in a suitable solvent such as methanol.
-
Set up the preparative HPLC system with the C18 column.
-
Equilibrate the column with the initial mobile phase conditions.
-
Inject the sample onto the column.
-
Elute with a gradient of Mobile Phase B in Mobile Phase A. A suggested gradient is:
-
Isocratic flow of 50% B for 2 minutes.
-
Linear gradient from 50% to 100% B over 8 minutes.
-
Isocratic flow of 100% B for 5 minutes.
-
-
Monitor the elution at a suitable wavelength (e.g., 280 nm) and collect the peak corresponding to this compound.
-
Evaporate the solvent from the collected fraction to obtain pure this compound. It is important to note that this compound may co-elute with its analogs, such as Diazaquinomycin C, and in some cases, they may be inseparable.[1]
Data Presentation
The following tables provide a template for summarizing the quantitative data from the purification process. Researchers should populate these tables with their own experimental results.
Table 1: Fermentation and Extraction Data
| Parameter | Value |
| Fermentation Volume (L) | |
| Crude Extract Weight (g) | |
| This compound Titer in Crude Extract (mg/g) | |
| Overall Yield from Fermentation (%) |
Table 2: Chromatographic Purification Summary
| Purification Step | Starting Material (mg) | Purified Product (mg) | Recovery (%) | Purity (%) |
| Silica Gel Chromatography | ||||
| Preparative HPLC | ||||
| Overall Purification Fold |
Visualizations
Fermentation and Extraction Workflow
Caption: Fermentation and extraction process for this compound.
Chromatographic Purification Workflow
Caption: Two-step chromatographic purification of this compound.
Conclusion
This application note provides a comprehensive and detailed protocol for the isolation and purification of this compound from Streptomyces fermentation broth. The combination of silica gel column chromatography and preparative HPLC offers an effective strategy for obtaining purified this compound suitable for further biological and chemical studies. The provided templates for data presentation will aid researchers in documenting and evaluating the efficiency of their purification process.
References
Application Notes and Protocols: Diazaquinomycin A in Mycobacterium tuberculosis Growth Inhibition Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diazaquinomycin A (DQA) is a member of the diaza-anthraquinone class of antibiotics, which have demonstrated potent and selective inhibitory activity against Mycobacterium tuberculosis (M. tb), the causative agent of tuberculosis.[1] Notably, DQA and its analogues have shown efficacy against drug-resistant strains of M. tb, making them promising candidates for further drug development.[1][2] These compounds exhibit a narrow spectrum of activity, with pronounced inhibition of M. tb over other bacteria.[3] This document provides detailed protocols for assessing the in vitro activity of this compound against M. tb using the Microplate Alamar Blue Assay (MABA), summarizes key quantitative data, and discusses its proposed mechanism of action.
Data Presentation: Quantitative Efficacy of Diazaquinomycins
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of this compound and its analogues against various strains of Mycobacterium tuberculosis. The MIC is defined as the lowest concentration of the compound that results in ≥90% inhibition of bacterial growth.
| Compound | M. tuberculosis Strain | MIC (µg/mL) | MIC (µM) | Assay Method | Reference |
| This compound analogue | H37Rv | 0.04 | Not Reported | MABA | [4] |
| This compound analogue | H37Rv | 0.07 | Not Reported | MABA | [4] |
| This compound | H37Rv | 0.1 | ~0.1 | MABA | [1][4] |
| Diazaquinomycin E | H37Rv | 0.04 | Not Reported | MABA | [4] |
| This compound | Drug-Resistant Strains | Potency Maintained | Potency Maintained | MABA | [1][2] |
| This compound | M. bovis BCG | 0.12 | Not Reported | Broth Microdilution | [4] |
Experimental Protocols
Microplate Alamar Blue Assay (MABA) for MIC Determination
This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of this compound against replicating M. tuberculosis H37Rv.
Materials:
-
This compound (stock solution in DMSO)
-
Mycobacterium tuberculosis H37Rv culture
-
Middlebrook 7H9 broth supplemented with 10% OADC (Oleic acid-Albumin-Dextrose-Catalase) and 0.05% Tween 80
-
Sterile 96-well microplates (flat bottom)
-
Resazurin sodium salt solution (e.g., 0.02% in sterile water)
-
Dimethyl sulfoxide (DMSO)
-
Sterile deionized water
-
Incubator (37°C)
-
Plate reader (for fluorescence or colorimetric measurement) or visual assessment
Procedure:
-
Preparation of this compound Dilutions:
-
Prepare a stock solution of this compound in DMSO. Due to its poor aqueous solubility, ensure it is fully dissolved.[2][5]
-
Perform serial two-fold dilutions of the DQA stock solution in 7H9 broth in a separate 96-well plate to achieve the desired final concentrations for the assay. The final DMSO concentration in the assay wells should not exceed 1% to avoid toxicity to the bacteria.
-
-
Preparation of M. tuberculosis Inoculum:
-
Grow M. tuberculosis H37Rv in 7H9 broth until it reaches mid-log phase (OD600 of ~0.4-0.8).
-
Adjust the bacterial suspension with 7H9 broth to a McFarland standard of 0.5, which corresponds to approximately 1-5 x 10^7 CFU/mL.
-
Prepare the final inoculum by diluting this suspension 1:50 in 7H9 broth to achieve a concentration of approximately 2 x 10^5 CFU/mL.
-
-
Assay Plate Setup:
-
Add 200 µL of sterile deionized water to the outer perimeter wells of a 96-well plate to minimize evaporation.
-
Add 100 µL of the appropriate DQA dilutions to the test wells.
-
Include control wells:
-
Positive Control (No Drug): 100 µL of 7H9 broth with the same concentration of DMSO as the test wells.
-
Negative Control (No Bacteria): 100 µL of 7H9 broth.
-
Reference Drug Control: Include wells with a known anti-TB drug (e.g., isoniazid or rifampicin) for comparison.
-
-
Add 100 µL of the final M. tuberculosis inoculum to all test and positive control wells. The final volume in these wells will be 200 µL.
-
-
Incubation:
-
Seal the plate with a plate sealer or parafilm.
-
Incubate the plate at 37°C for 5-7 days.
-
-
Addition of Alamar Blue and Final Reading:
-
After the incubation period, add 30 µL of the resazurin solution to each well.
-
Re-incubate the plate at 37°C for 16-24 hours.
-
Observe the color change. A blue color indicates no bacterial growth, while a pink color indicates bacterial growth.[5]
-
The MIC is defined as the lowest concentration of this compound that prevents the color change from blue to pink.
-
For a quantitative result, the fluorescence can be read on a plate reader with an excitation wavelength of 530 nm and an emission wavelength of 590 nm.[1]
-
Visualizations
Experimental Workflow
Caption: Workflow for the Microplate Alamar Blue Assay (MABA).
Proposed Mechanism of Action
The initial hypothesis that diazaquinomycins target thymidylate synthase has been contested in the context of M. tuberculosis.[3] Current evidence suggests a different mechanism of action. The central quinone structure of this compound is thought to undergo redox cycling within the mycobacterial cell. This process can lead to the generation of reactive oxygen species (ROS), which cause widespread cellular damage and ultimately lead to cell death. The exact molecular targets and pathways involved in M. tuberculosis are still under investigation.[1]
Caption: Proposed redox cycling mechanism of this compound.
References
- 1. Microplate-based alamar blue assay (MABA) [bio-protocol.org]
- 2. Microplate Alamar Blue Assay (MABA) and Low Oxygen Recovery Assay (LORA) for Mycobacterium tuberculosis | Scilit [scilit.com]
- 3. Microplate Alamar Blue Assay (MABA) and Low Oxygen Recovery Assay (LORA) for Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Diaza-anthracene Antibiotics from a Freshwater-Derived Actinomycete with Selective Antibacterial Activity toward Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rapid, Low-Technology MIC Determination with Clinical Mycobacterium tuberculosis Isolates by Using the Microplate Alamar Blue Assay - PMC [pmc.ncbi.nlm.nih.gov]
Application of Diazaquinomycin A as a Chemical Probe in Folate Metabolism
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Diazaquinomycin A (DQM A) is a natural product originally identified as an antibiotic with antifolate properties. Its mechanism of action has been primarily attributed to the inhibition of thymidylate synthase (TS), a crucial enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), which is essential for DNA replication and repair. The inhibitory effect of DQM A on bacterial growth can be reversed by the addition of key metabolites in the folate pathway, such as thymidine, folate, dihydrofolate, or leucovorin, confirming its role in targeting this metabolic route.[1]
Interestingly, while early studies demonstrated DQM A's activity against thymidylate synthase in some organisms, more recent investigations in Mycobacterium tuberculosis have revealed that it does not significantly inhibit the purified ThyA and ThyX enzymes, suggesting a different or novel mechanism of action in this pathogen.[2] This discrepancy highlights the utility of this compound as a chemical probe to explore and understand the nuances and variations in folate metabolism across different species.
This document provides detailed application notes and experimental protocols for utilizing this compound as a chemical probe to investigate folate metabolism.
Data Presentation
Table 1: Inhibitory Activity of this compound
| Target/Organism | Assay Type | Parameter | Value | Reference |
| Enterococcus faecium Thymidylate Synthase | Enzyme Inhibition | Ki | 36 µM | [2] |
| Ehrlich Ascites Carcinoma Thymidylate Synthase | Enzyme Inhibition | Ki | 14 µM | [2] |
| Mycobacterium tuberculosis (H37Rv) | Whole Cell | MIC | ~0.1 µM | [3] |
| Human ThyA (HsThyA) | Enzyme Inhibition | Activity | No significant inhibition | [2] |
| M. tuberculosis ThyA (MtThyA) | Enzyme Inhibition | Activity | No significant inhibition | [2] |
| M. tuberculosis ThyX (MtThyX) | Enzyme Inhibition | Activity | No significant inhibition | [2] |
Mandatory Visualizations
Caption: Folate metabolism and the inhibitory action of this compound.
Caption: Workflow for investigating folate metabolism using this compound.
Experimental Protocols
Whole-Cell Growth Inhibition Assay
This protocol is designed to determine the minimum inhibitory concentration (MIC) of this compound against a bacterial strain of interest.
Materials:
-
This compound (stock solution in DMSO)
-
Bacterial strain of interest (e.g., Enterococcus faecium, Mycobacterium tuberculosis)
-
Appropriate liquid growth medium (e.g., Mueller-Hinton Broth, Middlebrook 7H9)
-
96-well microplates
-
Incubator
-
Microplate reader or visual assessment method
Procedure:
-
Prepare Bacterial Inoculum: Culture the bacterial strain to the mid-logarithmic phase of growth. Dilute the culture in the appropriate medium to achieve a final concentration of approximately 5 x 105 CFU/mL in the wells of the microplate.
-
Serial Dilution of DQM A: Prepare a series of two-fold serial dilutions of the this compound stock solution in the growth medium directly in the 96-well plate. The final concentrations should typically range from 0.01 to 100 µM. Include a vehicle control (DMSO) and a no-drug control.
-
Inoculation: Add the prepared bacterial inoculum to each well containing the serially diluted DQM A and control wells.
-
Incubation: Incubate the microplate under appropriate conditions (e.g., 37°C, with shaking for aerobic bacteria) for a specified period (e.g., 18-24 hours for most bacteria, longer for slow-growing organisms like M. tuberculosis).
-
Determine MIC: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria. This can be determined by visual inspection or by measuring the optical density (OD) at 600 nm using a microplate reader.
Folate Pathway Rescue Experiment
This experiment aims to confirm that this compound's antibacterial activity is due to its interference with the folate pathway.
Materials:
-
This compound
-
Bacterial strain of interest
-
Appropriate growth medium
-
96-well microplates
-
Rescue metabolites: thymidine, folic acid, dihydrofolic acid, leucovorin (calcium folinate)
-
Incubator and microplate reader
Procedure:
-
Prepare DQM A Plates: In a 96-well plate, add this compound to the growth medium at a concentration that is known to inhibit bacterial growth (e.g., 2x or 4x the MIC).
-
Prepare Rescue Metabolite Solutions: Prepare stock solutions of the rescue metabolites and serially dilute them in the growth medium.
-
Combine DQM A and Rescue Metabolites: Add the serially diluted rescue metabolites to the wells containing this compound.
-
Inoculation: Inoculate the wells with the bacterial strain as described in the MIC protocol.
-
Incubation and Analysis: Incubate the plate and monitor for bacterial growth. A reversal of the growth-inhibitory effect of this compound in the presence of a specific metabolite indicates that DQM A acts on a step in the folate pathway at or upstream of the metabolic function of that metabolite.
In Vitro Thymidylate Synthase (TS) Inhibition Assay (Spectrophotometric)
This assay measures the activity of thymidylate synthase by monitoring the increase in absorbance at 340 nm, which corresponds to the oxidation of tetrahydrofolate (THF) to dihydrofolate (DHF).
Materials:
-
Purified thymidylate synthase
-
This compound
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 1 mM EDTA, 25 mM MgCl2, 1 mM dithiothreitol)
-
Substrates: dUMP and 5,10-methylenetetrahydrofolate (CH2THF)
-
UV-transparent 96-well plate or cuvettes
-
Spectrophotometer capable of reading at 340 nm
Procedure:
-
Prepare Reagents: Prepare solutions of the enzyme, substrates, and various concentrations of this compound in the assay buffer.
-
Assay Setup: In the wells of the UV-transparent plate or cuvettes, combine the assay buffer, purified thymidylate synthase, and the desired concentration of this compound. Include a no-inhibitor control.
-
Pre-incubation: Pre-incubate the enzyme with the inhibitor for a short period (e.g., 5-10 minutes) at the assay temperature (e.g., 37°C).
-
Initiate Reaction: Start the enzymatic reaction by adding the substrates (dUMP and CH2THF).
-
Monitor Absorbance: Immediately begin monitoring the increase in absorbance at 340 nm over time. The rate of this increase is proportional to the enzyme activity.
-
Data Analysis: Calculate the initial reaction velocities from the linear portion of the absorbance versus time plots. Determine the IC50 value of this compound by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration. The Ki can be determined by performing the assay with varying concentrations of both the substrate (CH2THF) and the inhibitor and fitting the data to the appropriate model of enzyme inhibition (e.g., competitive, non-competitive).
Application Notes: this compound as a Chemical Probe
This compound's established role as a folate pathway inhibitor, coupled with the recent findings of its alternative mechanism in M. tuberculosis, makes it a valuable chemical probe for several applications:
-
Elucidating Species-Specific Differences in Folate Metabolism: The contrasting effects of DQM A on thymidylate synthase from different organisms can be exploited to identify and characterize novel enzymes or variations in the folate pathway. For instance, in organisms where DQM A inhibits growth but not the canonical thymidylate synthase, it can be used in combination with genetic or proteomic approaches to identify the true molecular target.
-
Target Validation in Drug Discovery: For researchers working on novel antifolate drug discovery, DQM A can serve as a reference compound. Its well-characterized activity in certain systems provides a benchmark for the validation of new assays and the characterization of new chemical entities.
-
Probing Drug Resistance Mechanisms: In bacterial strains that have developed resistance to known antifolates (e.g., methotrexate, trimethoprim), DQM A can be used to investigate the resistance mechanism. If a strain resistant to other antifolates remains sensitive to DQM A, it may suggest that the resistance mechanism is specific to the uptake or target of the other drugs and that the DQM A target remains a viable drug target.
-
Metabolic Flux Analysis: By specifically inhibiting a key step in the folate pathway, DQM A can be used in metabolic labeling studies (e.g., with stable isotopes) to trace the rerouting of metabolic flux in response to the inhibition of one-carbon metabolism. This can provide insights into the metabolic plasticity of cells and identify potential bypass pathways that could be targeted for combination therapies.
References
- 1. This compound, a new antifolate antibiotic, inhibits thymidylate synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Diaza-anthracene Antibiotics from a Freshwater-Derived Actinomycete with Selective Antibacterial Activity toward Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Diazaquinomycin Biosynthetic Gene Clusters from Marine and Freshwater Actinomycetes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Determining Diazaquinomycin A (DQA) Cytotoxicity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diazaquinomycin A (DQA) is a potent antibiotic that has demonstrated significant cytotoxic effects against various cancer cell lines. Its primary mechanism of action involves the inhibition of thymidylate synthase, a critical enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA replication and repair. By disrupting this pathway, DQA effectively halts cell proliferation and induces cell death.
These application notes provide detailed protocols for three common cell-based assays to quantify the cytotoxicity of this compound: the MTT assay for cell viability, the LDH assay for cytotoxicity, and the Caspase-Glo® 3/7 assay for apoptosis. Furthermore, a proposed signaling pathway for DQA-induced cell death is illustrated to provide a conceptual framework for its mechanism of action.
Data Presentation
Table 1: Cell Viability (MTT Assay) - IC50 Values of this compound
| Cell Line | Tissue of Origin | Incubation Time (hours) | IC50 (µM) |
| HeLa | Cervical Cancer | 24 | Enter Data |
| 48 | Enter Data | ||
| 72 | Enter Data | ||
| MCF-7 | Breast Cancer | 24 | Enter Data |
| 48 | Enter Data | ||
| 72 | Enter Data | ||
| A549 | Lung Cancer | 24 | Enter Data |
| 48 | Enter Data | ||
| 72 | Enter Data | ||
| User Defined | Enter Data | 24 | Enter Data |
| 48 | Enter Data | ||
| 72 | Enter Data |
Table 2: Cytotoxicity (LDH Release Assay) - Percentage Cytotoxicity at Various DQA Concentrations
| Cell Line | DQA Concentration (µM) | Incubation Time (hours) | % Cytotoxicity |
| HeLa | Enter Conc. 1 | 24 | Enter Data |
| Enter Conc. 2 | 24 | Enter Data | |
| Enter Conc. 3 | 24 | Enter Data | |
| MCF-7 | Enter Conc. 1 | 24 | Enter Data |
| Enter Conc. 2 | 24 | Enter Data | |
| Enter Conc. 3 | 24 | Enter Data | |
| A549 | Enter Conc. 1 | 24 | Enter Data |
| Enter Conc. 2 | 24 | Enter Data | |
| Enter Conc. 3 | 24 | Enter Data |
Table 3: Apoptosis Induction (Caspase-Glo® 3/7 Assay) - Fold Increase in Caspase Activity
| Cell Line | DQA Concentration (µM) | Incubation Time (hours) | Fold Increase in Caspase-3/7 Activity |
| HeLa | Enter Conc. 1 | 12 | Enter Data |
| Enter Conc. 2 | 12 | Enter Data | |
| Enter Conc. 3 | 12 | Enter Data | |
| MCF-7 | Enter Conc. 1 | 12 | Enter Data |
| Enter Conc. 2 | 12 | Enter Data | |
| Enter Conc. 3 | 12 | Enter Data | |
| A549 | Enter Conc. 1 | 12 | Enter Data |
| Enter Conc. 2 | 12 | Enter Data | |
| Enter Conc. 3 | 12 | Enter Data |
Experimental Protocols
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[1][2][3] Viable cells with active metabolism convert the yellow MTT into a purple formazan product.[3]
Materials:
-
MTT solution (5 mg/mL in PBS, filter-sterilized)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
96-well flat-bottom plates
-
This compound (DQA) stock solution
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of DQA in culture medium. Remove the old medium from the wells and add 100 µL of the DQA dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DQA's solvent, e.g., DMSO) and a blank control (medium only).
-
Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.[1]
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.[1]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.
-
Data Analysis: Calculate the percentage of cell viability using the following formula: % Viability = [(Absorbance of treated cells - Absorbance of blank) / (Absorbance of vehicle control - Absorbance of blank)] x 100. Plot the percentage of viability against the log of DQA concentration to determine the IC50 value.
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay quantifies the amount of lactate dehydrogenase (LDH), a stable cytosolic enzyme, that is released from cells with damaged plasma membranes.[4][5][6] The released LDH activity is proportional to the number of lysed cells.[6]
Materials:
-
LDH cytotoxicity assay kit (containing substrate mix, assay buffer, and stop solution)
-
96-well flat-bottom plates
-
This compound (DQA) stock solution
-
Complete cell culture medium
-
Lysis buffer (provided in most kits, or 1% Triton X-100 in PBS)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate as described for the MTT assay.
-
Compound Treatment: Treat cells with serial dilutions of DQA and include controls:
-
Vehicle Control: Cells treated with the vehicle only (for spontaneous LDH release).
-
Maximum LDH Release Control: Cells treated with lysis buffer 30 minutes before the end of the incubation period.
-
Blank Control: Medium only.
-
-
Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
Supernatant Collection: Centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.[4]
-
LDH Reaction: Prepare the LDH reaction mixture according to the kit manufacturer's instructions. Add 50 µL of the reaction mixture to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Stop Reaction: Add 50 µL of stop solution to each well.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader. A reference wavelength of 680 nm is often used.
-
Data Analysis: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [((Absorbance of treated sample - Absorbance of vehicle control) / (Absorbance of maximum release control - Absorbance of vehicle control))] x 100.
Caspase-Glo® 3/7 Assay for Apoptosis
This luminescent assay measures the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway.[7][8] The assay provides a proluminescent substrate that is cleaved by active caspase-3/7, generating a luminescent signal that is proportional to the amount of caspase activity.[7][9]
Materials:
-
Caspase-Glo® 3/7 Assay System (Promega)
-
White-walled 96-well plates suitable for luminescence measurements
-
This compound (DQA) stock solution
-
Complete cell culture medium
-
Luminometer
Protocol:
-
Cell Seeding: Seed cells in a white-walled 96-well plate at a density of 10,000 cells/well in 100 µL of complete culture medium. Incubate overnight.
-
Compound Treatment: Treat cells with serial dilutions of DQA and include a vehicle control.
-
Incubation: Incubate the plate for the desired time points (e.g., 6, 12, 24 hours) at 37°C in a humidified 5% CO2 incubator.
-
Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.[9] Allow the reagent to equilibrate to room temperature before use.
-
Reagent Addition: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well.[8]
-
Incubation: Mix the contents of the wells by gentle shaking on a plate shaker for 30 seconds. Incubate at room temperature for 1-3 hours, protected from light.
-
Luminescence Measurement: Measure the luminescence of each well using a luminometer.
-
Data Analysis: Calculate the fold increase in caspase activity by dividing the relative luminescence units (RLU) of the treated samples by the RLU of the vehicle control.
Proposed Signaling Pathway for this compound-Induced Cytotoxicity
This compound's primary target is thymidylate synthase. Inhibition of this enzyme leads to a depletion of dTMP, which in turn causes an imbalance in the deoxynucleotide pool. This disruption of DNA synthesis precursors leads to DNA damage and replication stress, ultimately triggering cell cycle arrest, primarily in the S-phase. The cellular stress and DNA damage can then activate the intrinsic pathway of apoptosis. This involves changes in the mitochondrial membrane potential, the release of cytochrome c, and the subsequent activation of an executioner caspase cascade, including caspases-3 and -7, leading to programmed cell death.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. In Vitro Characterization of Inhibitors for Lung A549 and Leukemia K562 Cell Lines from Fungal Transformation of Arecoline Supported by In Silico Docking to M3-mAChR and ADME Prediction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Study of New Therapeutic Strategies to Combat Breast Cancer Using Drug Combinations - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Throughput Screening for Novel Diazaquinomycin A Analogues as Potent Thymidylate Synthase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diazaquinomycin A is a natural product that has demonstrated potent antibacterial activity, particularly against Mycobacterium tuberculosis. Its mechanism of action involves the inhibition of thymidylate synthase (TS), a critical enzyme in the folate biosynthesis pathway.[1][2] This pathway is essential for the de novo synthesis of deoxythymidine monophosphate (dTMP), a necessary precursor for DNA replication and repair. The inhibition of thymidylate synthase leads to "thymineless death" in bacteria, making it an attractive target for the development of novel antibiotics. The emergence of drug-resistant bacterial strains necessitates the discovery of new antibacterial agents. High-throughput screening (HTS) of small molecule libraries offers a rapid and efficient strategy for identifying novel and potent inhibitors.[3] This application note provides a detailed protocol for a high-throughput screening campaign to identify novel this compound analogues with enhanced inhibitory activity against bacterial thymidylate synthase.
Signaling Pathway: Bacterial Folate Biosynthesis
The bacterial folate biosynthesis pathway is a validated target for antimicrobial drugs. Thymidylate synthase catalyzes the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), using 5,10-methylenetetrahydrofolate as a cofactor. Inhibition of this enzyme disrupts DNA synthesis, leading to bacterial cell death.
Caption: Bacterial Thymidylate Synthase Pathway Inhibition.
Experimental Workflow
The high-throughput screening workflow is designed to efficiently identify and validate novel inhibitors of thymidylate synthase from a library of this compound analogues. The process includes a primary screen to identify initial hits, followed by a secondary screen for confirmation and dose-response analysis to determine potency.
References
- 1. Synthesis and biological activity of analogues of this compound, a new thymidylate synthase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a new antifolate antibiotic, inhibits thymidylate synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cooperative Inhibition of Human Thymidylate Synthase by Mixtures of Active Site Binding and Allosteric Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Diazaquinomycin A in Antimicrobial Resistance Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction
Diazaquinomycin A (DQM A) is a natural product first isolated from Streptomyces sp. OM-704 in 1982. It belongs to the diaza-anthraquinone class of antibiotics and was initially identified during screens for antifolate compounds. DQM A exhibits a range of biological activities, including antibacterial effects against Gram-positive bacteria, cytotoxicity against various cell lines, and notable potency against Mycobacterium tuberculosis, including multidrug-resistant strains. Its unique structure and mechanism of action make it a valuable tool for research in antimicrobial resistance.
These application notes provide an overview of DQM A's mechanism of action, its application in studying antimicrobial resistance, and detailed protocols for its use in key experiments.
Mechanism of Action
The primary mechanism of action of this compound is the inhibition of thymidylate synthase, a crucial enzyme in the folate biosynthesis pathway. This enzyme is responsible for the de novo synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA synthesis.
In many bacteria, such as Enterococcus faecium, DQM A acts as a competitive inhibitor of thymidylate synthase with respect to its coenzyme 5,10-methylenetetrahydrofolate. This inhibition leads to a depletion of the dTMP pool, ultimately halting DNA replication and bacterial growth. The antibacterial effect of DQM A in these organisms can be reversed by the addition of thymidine to the growth medium.
However, the specific mechanism of action against Mycobacterium tuberculosis is still a subject of investigation. While initially presumed to target thymidylate synthase, studies have shown that DQM A does not significantly inhibit the two thymidylate synthase enzymes found in M. tuberculosis, ThyA and ThyX. This suggests an alternative or additional mechanism of action is responsible for its potent anti-tuberculosis activity, making it an intriguing subject for further resistance studies.
Signaling Pathway: Inhibition of Folate Metabolism
The following diagram illustrates the established mechanism of action of this compound in susceptible Gram-positive bacteria.
Troubleshooting & Optimization
Improving the aqueous solubility of Diazaquinomycin A for in vivo studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering challenges with the aqueous solubility of Diazaquinomycin A (DAQA) in preparation for in vivo studies.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound not dissolving in aqueous solutions?
This compound is a hydrophobic molecule with a planar structure, which contributes to strong intermolecular pi-stacking interactions.[1] This leads to very low intrinsic aqueous solubility, a common challenge that has historically hindered its extensive in vivo evaluation.[1][2]
Q2: What are the known solubility limits of this compound?
Published data on the quantitative solubility of this compound in a wide range of solvents are limited. However, available information indicates the following:
| Solvent | Reported Solubility/Concentration |
| Water | 0.15 µg/mL (maximum concentration) |
| Dimethyl Sulfoxide (DMSO) | 600 µg/mL (maximum concentration) |
Note: This table will be updated as more quantitative data becomes available.
Q3: Are there any analogs of this compound with improved solubility?
Yes, researchers have synthesized analogs of this compound with enhanced solubility. Notably, a diacetoxy analog has been developed which is more soluble than the parent compound and has demonstrated antitumor activity in mice, indicating successful in vivo application.[3] A diethoxy analog has also been synthesized and shown to be a more potent inhibitor of thymidylate synthase.[3]
Q4: What is the proposed mechanism of action for this compound?
Initially, this compound was identified as a thymidylate synthase inhibitor.[3] However, more recent studies, particularly in Mycobacterium tuberculosis, suggest that its mechanism of action may involve redox cycling, a process common to quinone-containing compounds, which can lead to the generation of reactive oxygen species and subsequent cellular damage.[1][4]
Troubleshooting Guide: Improving Aqueous Solubility of this compound for In Vivo Studies
Issue: this compound precipitates out of solution upon dilution with aqueous buffers for in vivo administration.
Potential Cause: The limited aqueous solubility of this compound is exceeded when the concentration of the organic stock solution is diluted in an aqueous vehicle.
Solutions:
-
Co-solvent Systems:
-
Description: Employing a mixture of a water-miscible organic solvent and an aqueous buffer can maintain the solubility of this compound.
-
Troubleshooting Steps:
-
Prepare a high-concentration stock solution of this compound in a biocompatible organic solvent such as Dimethyl Sulfoxide (DMSO) or N-methyl-2-pyrrolidone (NMP).
-
For administration, dilute the stock solution in a vehicle containing a co-solvent. Common co-solvents for in vivo use include polyethylene glycol (PEG), propylene glycol, and ethanol.
-
It is critical to determine the maximum tolerable concentration of the organic solvent in the final formulation for the chosen animal model to avoid toxicity.
-
Perform a pilot study to observe for any signs of precipitation upon dilution and to assess the stability of the formulation over the intended period of use.
-
-
-
Formulation with Excipients:
-
Description: Utilizing pharmaceutical excipients can enhance the solubility and stability of poorly soluble compounds.
-
Troubleshooting Steps:
-
Surfactants: Incorporate non-ionic surfactants such as polysorbates (e.g., Tween® 80) or poloxamers (e.g., Pluronic® F-68) into the aqueous vehicle. Surfactants can form micelles that encapsulate the hydrophobic drug, increasing its apparent solubility.
-
Cyclodextrins: Consider the use of cyclodextrins (e.g., hydroxypropyl-β-cyclodextrin) to form inclusion complexes with this compound, thereby increasing its aqueous solubility.
-
-
-
Liposomal Formulations:
-
Description: Encapsulating this compound within liposomes can improve its solubility, stability, and pharmacokinetic profile.
-
Troubleshooting Steps:
-
Prepare liposomes composed of phospholipids (e.g., phosphatidylcholine) and cholesterol.
-
The hydrophobic nature of this compound allows for its incorporation into the lipid bilayer of the liposomes.
-
Various methods, such as thin-film hydration followed by sonication or extrusion, can be used for liposome preparation.
-
Characterize the resulting liposomal formulation for particle size, encapsulation efficiency, and drug release profile.
-
-
-
Nanoparticle Formulations:
-
Description: Formulating this compound into nanoparticles can increase its surface area-to-volume ratio, leading to enhanced dissolution and solubility.
-
Troubleshooting Steps:
-
Polymeric nanoparticles can be prepared using biodegradable polymers such as polylactic-co-glycolic acid (PLGA).
-
The drug can be encapsulated within the polymer matrix through methods like nanoprecipitation or emulsion-solvent evaporation.
-
Surface modification of the nanoparticles with hydrophilic polymers like PEG can improve their stability and circulation time in vivo.
-
-
Experimental Protocols
Protocol 1: Preparation of a Co-solvent Formulation
-
Stock Solution Preparation:
-
Dissolve this compound in 100% DMSO to a final concentration of 10 mg/mL.
-
Gently warm the solution and vortex to ensure complete dissolution.
-
-
Vehicle Preparation:
-
Prepare a vehicle solution consisting of 10% DMSO, 40% PEG 400, and 50% sterile phosphate-buffered saline (PBS), pH 7.4.
-
-
Final Formulation:
-
Slowly add the this compound stock solution to the vehicle with continuous vortexing to the desired final concentration for injection.
-
Visually inspect the final formulation for any signs of precipitation.
-
Prepare the formulation fresh before each administration.
-
Protocol 2: Preparation of a Liposomal Formulation
-
Lipid Film Hydration:
-
Dissolve this compound, dipalmitoylphosphatidylcholine (DPPC), and cholesterol in a molar ratio of 1:10:5 in chloroform in a round-bottom flask.
-
Remove the organic solvent using a rotary evaporator to form a thin lipid film on the flask wall.
-
Further dry the film under vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration and Sonication:
-
Hydrate the lipid film with sterile PBS (pH 7.4) by vortexing.
-
Sonicate the resulting suspension using a probe sonicator on ice to form small unilamellar vesicles.
-
-
Purification:
-
Remove unencapsulated this compound by ultracentrifugation or size-exclusion chromatography.
-
-
Characterization:
-
Determine the particle size and zeta potential of the liposomes using dynamic light scattering.
-
Quantify the amount of encapsulated this compound using a suitable analytical method like HPLC after disrupting the liposomes with a detergent.
-
Visualizations
Caption: Experimental workflow for improving this compound solubility.
Caption: Proposed mechanisms of action for this compound.
References
- 1. Diazaquinomycin Biosynthetic Gene Clusters from Marine and Freshwater Actinomycetes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Diazaquinomycin Biosynthetic Gene Clusters from Marine and Freshwater Actinomycetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and biological activity of analogues of this compound, a new thymidylate synthase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The mechanism of action of quinone antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing fermentation conditions for Diazaquinomycin A production in Streptomyces
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the fermentation conditions for Diazaquinomycin A production in Streptomyces.
Troubleshooting Guides
This section addresses specific issues that may be encountered during this compound fermentation experiments.
Issue 1: Low or No Production of this compound
Question: My Streptomyces culture is growing well, but I am detecting little to no this compound. What are the possible causes and solutions?
Answer:
Low or absent this compound production, despite good cell growth, is a common issue in secondary metabolite fermentation. Several factors related to the culture environment and media composition could be the cause. Here are some troubleshooting steps:
-
Optimize Fermentation Parameters: The optimal conditions for growth are not always the same as for secondary metabolite production.[1] A systematic optimization of parameters is crucial.
-
pH: Most Streptomyces species favor a neutral to slightly alkaline pH for antibiotic production, typically between 7.0 and 8.0.[2] Monitor and control the pH of your culture medium throughout the fermentation process.
-
Temperature: The optimal temperature for antibiotic production by mesophilic Streptomyces is generally between 30°C and 39°C.[1][2] Verify that your incubator or fermenter is maintaining the correct temperature.
-
Aeration and Agitation: Sufficient oxygen supply is critical for the biosynthesis of many secondary metabolites.[3] Ensure adequate aeration and agitation to maintain a dissolved oxygen (DO) level of at least 20% saturation.[4] However, excessive agitation can cause shear stress, damaging the mycelia.[5]
-
-
Evaluate Medium Composition: The composition of the fermentation medium has a significant impact on antibiotic yield.
-
Carbon Source: The type and concentration of the carbon source are critical. While glucose is a common carbon source, some Streptomyces species produce higher yields of antibiotics with more complex carbohydrates like starch or glycerol.[1][6]
-
Nitrogen Source: Organic nitrogen sources like peptone, yeast extract, or soybean meal often support better antibiotic production than inorganic sources.[7][8]
-
-
Check Inoculum Quality: The age and quality of the seed culture can affect the production phase. Ensure you are using a healthy and actively growing seed culture.
Issue 2: Contamination of Streptomyces Culture
Question: My Streptomyces fermentation is frequently contaminated with other bacteria or fungi. How can I prevent this?
Answer:
Streptomyces has a relatively slow doubling time (4-6 hours), making cultures susceptible to contamination by faster-growing microorganisms like E. coli or Bacillus.[9] Strict aseptic technique is paramount.
-
Sterilization: Ensure that all media, glassware, and equipment are properly sterilized. If you are adding heat-sensitive components to your medium, use sterile filtration.
-
Aseptic Technique: Perform all inoculations and sampling in a laminar flow hood or near a flame to minimize airborne contamination.[10]
-
Selective Media: If contamination persists, consider adding selective agents to your media that inhibit the growth of common contaminants but do not affect your Streptomyces strain.[10]
-
Pure Culture: Always start your fermentation from a pure culture of Streptomyces. Streak your strain for single colonies to ensure purity before preparing your seed culture.[10]
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the optimization of this compound production.
Q1: What are the optimal fermentation conditions for this compound production?
A1: While specific optimal conditions can be strain-dependent, the following table summarizes generally favorable conditions for antibiotic production in Streptomyces, which can serve as a starting point for optimizing this compound production.
Table 1: General Fermentation Parameters for Streptomyces Antibiotic Production
| Parameter | Optimal Range | Notes |
| pH | 7.0 - 8.0 | Can be strain-specific; some strains prefer slightly acidic or more alkaline conditions.[2][7] |
| Temperature | 30°C - 39°C | Most producing strains are mesophilic.[1][2] |
| Agitation | 150 - 250 rpm | Varies with the fermenter and culture volume; aims to ensure homogeneity and oxygen transfer without excessive shear stress.[1][4] |
| Aeration | 0.5 - 2.0 vvm | Crucial for maintaining sufficient dissolved oxygen.[4][11] |
| Incubation Time | 7 - 14 days | Production of secondary metabolites typically occurs in the stationary phase of growth.[1][2] |
Q2: Which carbon and nitrogen sources are best for this compound production?
A2: The choice of carbon and nitrogen sources can significantly influence the yield of this compound.
Table 2: Recommended Carbon and Nitrogen Sources
| Nutrient | Recommended Sources | Rationale |
| Carbon | Starch, Glycerol, Maltose | Complex carbon sources are often utilized more slowly, which can favor secondary metabolite production over rapid biomass accumulation.[1][6] |
| Nitrogen | Peptone, Yeast Extract, Soybean Meal, Casein | Organic nitrogen sources provide a rich supply of amino acids and other precursors for antibiotic biosynthesis.[7][8] |
Q3: How can I quantify the amount of this compound in my fermentation broth?
A3: High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., UV or Mass Spectrometry) is a standard method for the quantification of antibiotics like this compound. A specific and validated analytical method is essential for accurate determination of product titers.[12]
Experimental Protocols
Protocol 1: Seed Culture Preparation
-
Aseptically transfer a single, well-isolated colony of the Streptomyces strain from a solid agar plate to a 250 mL baffled flask containing 50 mL of a suitable seed medium (e.g., Tryptic Soy Broth).[9]
-
Incubate the flask at 28-30°C on a rotary shaker at 200-250 rpm for 2-3 days, or until the culture becomes turbid and shows good growth.[9][13]
-
This seed culture is then used to inoculate the production medium.
Protocol 2: Production Culture in Shake Flasks
-
Prepare the production medium with the desired composition in 250 mL baffled flasks, typically with a working volume of 50 mL to ensure adequate aeration.
-
Inoculate the production medium with the seed culture, typically at a 5-10% (v/v) ratio.
-
Incubate the flasks under the optimized conditions of temperature and agitation for the desired fermentation period (e.g., 7-14 days).[1][2]
-
Withdraw samples aseptically at regular intervals to monitor cell growth, pH, and this compound production.
Visualizations
Caption: A generalized workflow for this compound production.
Caption: A representative signaling pathway for antibiotic production in Streptomyces.
References
- 1. journals.innovareacademics.in [journals.innovareacademics.in]
- 2. Optimal Conditions for Antimicrobial Metabolites Production from a New Streptomyces sp. RUPA-08PR Isolated from Bangladeshi Soil - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Optimization of agitation and aeration conditions for maximum virginiamycin production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Optimized submerged batch fermentation for metabolic switching in Streptomyces yanglinensis 3–10 providing platform for reveromycin A and B biosynthesis, engineering, and production [frontiersin.org]
- 5. Improving the Yield and Quality of Daptomycin in Streptomyces roseosporus by Multilevel Metabolic Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. Optimization of Culture Conditions for Production of Bioactive Metabolites by Streptomyces spp. Isolated from Soil [scirp.org]
- 8. researchgate.net [researchgate.net]
- 9. Laboratory Maintenance of Streptomyces species - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Quantitation of antibiotics in fresh fermentation medium by hydrophilic interaction chromatography mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. General Growth and Maintenance of Streptomyces sp. - ActinoBase [actinobase.org]
Technical Support Center: Enhancing the Anti-tubercular Potency of Diazaquinomycin A Analogues
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments related to enhancing the anti-tubercular potency of Diazaquinomycin A analogues.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis and evaluation of this compound analogues.
Synthesis Troubleshooting
Question: During the double Knorr cyclization of di-β-ketoanilide precursors with long aliphatic side chains, I am observing a mixture of isomers in my final product. How can I prevent this?
Answer:
Isomerization of the terminal C-5 iso-branched aliphatic chain is a common issue during the double Knorr cyclization in strong acids like sulfuric acid. This is presumed to occur via the formation of a carbenium ion intermediate.
Solution: The addition of a carbocation scavenger, such as triisopropylsilane (TIPS), to the reaction mixture can effectively suppress this isomerization. A recommended approach is to treat the di-β-ketoanilide precursor with a mixture of concentrated sulfuric acid and TIPS (e.g., a 5:1 ratio) at room temperature. This has been shown to completely suppress isomerization and lead to the clean formation of the desired diazaquinomycin scaffold.
Question: The double Knorr cyclization of my di-β-ketoanilide precursor is not proceeding, or is giving a complex mixture of byproducts. What are the possible reasons?
Answer:
The success of the double Knorr cyclization is sensitive to the substitution pattern of the precursor.
-
Steric Hindrance: Sterically hindered di-β-ketoanilides, for example, those with benzyl or isopropyl substitutions on the side chains adjacent to the β-carbonyl, are poor substrates for this reaction.
-
Absence of a 5-hydroxy group: The presence of a 5-hydroxy group on the 1,3-di-β-ketoanilide has been found to be essential for a successful double Knorr cyclization. It is believed to stabilize the carbocation intermediates formed during the reaction.
-
Reaction Conditions: For precursors with longer alkyl side chains, previously optimized conditions for simpler analogues may not be suitable. For instance, using triflic acid at elevated temperatures can lead to a complex reaction mixture. A shift to sulfuric acid with TIPS at room temperature is often more successful.
Question: I am having difficulty with the selective mono-amidation of the diamine intermediate. What are some common challenges and solutions?
Answer:
Achieving selective mono-amidation of a symmetric diamine can be challenging, often leading to mixtures of the starting material, the desired mono-amidated product, and the di-amidated byproduct.
Troubleshooting Steps:
-
Stoichiometry: Carefully control the stoichiometry of the reactants. Using a slight excess of the diamine can favor mono-amidation.
-
Slow Addition: Add the acylating agent (e.g., a Meldrum's acid derivative) slowly to the solution of the diamine. This can help to minimize the formation of the di-substituted product.
-
Reaction Temperature: Lowering the reaction temperature can sometimes improve selectivity by slowing down the reaction rate.
-
Protecting Groups: In some cases, using an orthogonal protecting group strategy for one of the amino groups may be necessary to achieve clean mono-amidation, although this adds extra steps to the synthesis.
Biological Evaluation Troubleshooting
Question: My this compound analogues show poor solubility in aqueous media, which is affecting the reliability of my in vitro anti-tubercular assays. How can I address this?
Answer:
Poor aqueous solubility is a known challenge for the diazaquinomycin class of compounds.
Solutions:
-
Co-solvents: Use a small percentage of a biocompatible co-solvent, such as dimethyl sulfoxide (DMSO), to dissolve the compounds before diluting them in the assay medium. It is crucial to include a vehicle control (medium with the same concentration of the co-solvent) to ensure that the solvent itself does not affect mycobacterial growth.
-
Analogue Modification: Synthesize analogues with improved solubility. This can be achieved by introducing polar functional groups, such as ethers or esters, into the structure. For example, diethoxy and diacetoxy analogues of this compound have been reported to have better solubility than the parent compound.[1]
-
Formulation Strategies: For in vivo studies, consider formulating the compounds with solubility-enhancing excipients, although this is a more advanced step in the drug development process.
Question: I am observing inconsistent results in my Microplate Alamar Blue Assay (MABA) for determining the Minimum Inhibitory Concentration (MIC) of my compounds.
Answer:
Inconsistent MABA results can arise from several factors.
Troubleshooting Checklist:
-
Inoculum Density: Ensure that the mycobacterial inoculum is in the mid-log phase of growth and that the cell density is standardized for each experiment. A non-uniform inoculum can lead to variability in the time it takes for the resazurin dye to be reduced.
-
Compound Precipitation: Visually inspect the wells of the microplate after adding your compounds to check for any precipitation. If precipitation occurs, you may need to adjust the concentration range or the co-solvent percentage.
-
Incubation Time: The incubation time after the addition of Alamar Blue is critical. If the incubation is too short, you may not see a color change even in the control wells. If it is too long, you may miss subtle differences in inhibition. It is important to monitor the color change and record the results when the drug-free control wells have turned pink, while the wells with the highest concentration of the positive control drug remain blue.
-
Plate Sealing: Properly seal the microplates to prevent evaporation during the incubation period, which can concentrate the compounds and affect the results.
Frequently Asked Questions (FAQs)
Structure-Activity Relationship (SAR)
Question: What is the general Structure-Activity Relationship (SAR) for the anti-tubercular activity of this compound analogues?
Answer:
The SAR for the anti-tubercular activity of this compound analogues is still being fully elucidated, but some key trends have been observed:
-
Alkyl Side Chains: The nature of the alkyl side chains at the C-4 and C-5 positions significantly influences the anti-tubercular potency. Longer, lipophilic side chains, as seen in Diazaquinomycin H and J, are associated with potent activity against Mycobacterium tuberculosis.
-
Core Skeleton: The 1,8-diazaanthraquinone core is essential for activity. Modifications that replace the lactam rings with pyridine rings have been shown to abolish the inhibitory activity against thymidylate synthase.[1]
-
Solubility-Enhancing Modifications: While modifications to improve solubility, such as the introduction of ether and ester functionalities, can be beneficial, their impact on anti-tubercular activity needs to be carefully evaluated on a case-by-case basis.
Mechanism of Action
Question: What is the proposed mechanism of action for the anti-tubercular activity of this compound analogues?
Answer:
The mechanism of action of this compound analogues against Mycobacterium tuberculosis is thought to be multifactorial and may differ from their activity in other organisms.
-
Thymidylate Synthase Inhibition: this compound is a known inhibitor of thymidylate (TMP) synthase, an enzyme crucial for DNA synthesis.[1] It acts as a competitive inhibitor with respect to the coenzyme 5,10-methylenetetrahydrofolate.
-
Alternative Mechanism in M. tuberculosis: There is evidence to suggest that in M. tuberculosis, this compound analogues may have a different primary mechanism of action.[2] Studies have shown that the anti-tubercular activity is not always reversed by the addition of thymidine, which would be expected if thymidylate synthase inhibition were the sole mechanism.[2] It is hypothesized that the central quinone substructure of the diazaquinomycins may be involved in redox chemistry, leading to cell damage in M. tuberculosis.[3]
Question: Are there any known off-target effects or cytotoxicity concerns for this compound analogues?
Answer:
This compound has been shown to exhibit cytotoxicity against some cancer cell lines. As with any drug development program, it is crucial to evaluate the cytotoxicity of new analogues against mammalian cell lines to determine their therapeutic index (the ratio of the toxic dose to the therapeutic dose). This is often done using standard cytotoxicity assays such as the MTT or MTS assay.
Data Presentation
Table 1: In Vitro Anti-tubercular Activity of Selected Diazaquinomycin Analogues against Mycobacterium tuberculosis H37Rv
| Compound | R Group | MIC (µg/mL) | MIC (µM) |
| Diazaquinomycin H | C9H19 | 0.04 | 0.1 |
| Diazaquinomycin J | C10H21 | 0.07 | 0.17 |
| This compound | CH3 | 0.12 | 0.38 |
Data extracted from Mullowney et al., 2015.[2]
Table 2: Inhibitory Activity of this compound Analogues against Thymidylate Synthase
| Compound | R Group | IC50 (µM) |
| This compound | -CH3 | 1.8 |
| Analogue 1 | -C2H5 | 1.0 |
| Analogue 2 | -CH2OCOCH3 | 2.0 |
| Analogue 3 | -CH2OC2H5 | 0.18 |
Data extracted from Tsuzuki et al., 1989.[1]
Experimental Protocols
Microplate Alamar Blue Assay (MABA) for MIC Determination
This protocol is adapted from published methods for determining the Minimum Inhibitory Concentration (MIC) of compounds against Mycobacterium tuberculosis.
Materials:
-
Mycobacterium tuberculosis H37Rv culture in Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% ADC (albumin-dextrose-catalase), and 0.05% Tween 80.
-
Sterile 96-well microplates.
-
Test compounds dissolved in DMSO.
-
Positive control drug (e.g., Rifampicin).
-
Alamar Blue reagent.
-
20% Tween 80 solution.
Procedure:
-
Inoculum Preparation: Grow M. tuberculosis H37Rv to mid-log phase (OD600 of 0.4-0.8). Dilute the culture in 7H9 broth to a final OD600 of approximately 0.002.
-
Compound Plating: Add 100 µL of sterile deionized water to the peripheral wells of the 96-well plate to minimize evaporation. In the remaining wells, perform serial dilutions of the test compounds. The final volume in each well should be 100 µL. Include a drug-free control (inoculum only) and a positive control drug.
-
Inoculation: Add 100 µL of the diluted mycobacterial suspension to each well, bringing the final volume to 200 µL.
-
Incubation: Seal the plates with parafilm and incubate at 37°C for 7 days.
-
Alamar Blue Addition: After incubation, add 20 µL of Alamar Blue reagent and 12.5 µL of 20% Tween 80 to each well.
-
Second Incubation: Re-incubate the plates at 37°C for 24 hours.
-
Result Interpretation: The MIC is defined as the lowest concentration of the compound that prevents a color change from blue (no growth) to pink (growth).
MTT Cytotoxicity Assay
This protocol outlines a standard procedure for assessing the cytotoxicity of compounds against a mammalian cell line (e.g., Vero cells).
Materials:
-
Vero cells (or another suitable mammalian cell line).
-
Complete growth medium (e.g., DMEM with 10% FBS).
-
Sterile 96-well microplates.
-
Test compounds dissolved in DMSO.
-
Positive control for cytotoxicity (e.g., Doxorubicin).
-
MTT solution (5 mg/mL in PBS).
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl).
Procedure:
-
Cell Seeding: Seed the 96-well plates with cells at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compounds in complete medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with DMSO) and a positive control.
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 atmosphere.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value (the concentration that inhibits 50% of cell growth) can be determined by plotting the percentage of viability against the compound concentration.
Visualizations
Caption: Experimental workflow for the synthesis and evaluation of this compound analogues.
Caption: Proposed mechanisms of action for this compound analogues.
References
- 1. Synthesis and biological activity of analogues of this compound, a new thymidylate synthase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Diaza-anthracene Antibiotics from a Freshwater-Derived Actinomycete with Selective Antibacterial Activity toward Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Diazaquinomycin Biosynthetic Gene Clusters from Marine and Freshwater Actinomycetes - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting inconsistent results in Diazaquinomycin A bioassays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Diazaquinomycin A (DQA) in various bioassays. Inconsistent results can be a significant challenge, and this resource aims to address common issues to enhance experimental reproducibility and accuracy.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound (DQA) is a member of the diaza-anthraquinone class of antibiotics. It has demonstrated potent and selective inhibitory activity against Mycobacterium tuberculosis, including drug-resistant strains.[1] Its proposed mechanism of action involves the inhibition of thymidylate synthase, an enzyme crucial for DNA synthesis, by acting as an antifolate agent.[2]
Q2: What are the major challenges when working with this compound in bioassays?
The most significant challenge associated with DQA is its poor solubility in aqueous solutions and many organic solvents.[1][3][4][5] This can lead to difficulties in preparing accurate stock solutions, precipitation during experiments, and underestimation of its biological activity, all of which contribute to inconsistent results.[6] Additionally, as a quinone-containing compound, DQA can be reactive and may interfere with certain assay formats.
Q3: How should I prepare and store this compound stock solutions?
Due to its poor solubility, careful preparation and storage of DQA stock solutions are critical. It is recommended to use dimethyl sulfoxide (DMSO) to prepare high-concentration stock solutions. To aid dissolution, gentle warming and sonication may be employed. Stock solutions should be stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Before use, ensure the compound is fully dissolved.
Q4: Can this compound interfere with assay readouts?
Yes, as a colored compound, DQA has the potential to interfere with colorimetric and fluorometric assays. It is essential to include proper controls, such as wells containing DQA without cells, to account for any background absorbance or fluorescence.
Troubleshooting Guide: Inconsistent Bioassay Results
Issue 1: High Variability in Minimum Inhibitory Concentration (MIC) Assays
High variability in MIC assays, such as the Microplate Alamar Blue Assay (MABA), is a common issue when testing poorly soluble compounds like DQA.
| Potential Cause | Recommended Solution |
| Compound Precipitation: DQA may precipitate out of the culture medium upon dilution from the DMSO stock. | - Visually inspect assay plates for any signs of precipitation before and after incubation. - Consider using a lower starting concentration of DQA. - Explore the use of co-solvents or other solubility enhancement techniques, ensuring they do not affect mycobacterial growth or DQA activity.[3][7][8][9] |
| Inconsistent Inoculum: Variation in the density of the M. tuberculosis inoculum can lead to inconsistent results. | - Standardize the inoculum preparation carefully, ensuring a homogenous suspension. - Use a spectrophotometer to measure the optical density (OD) of the bacterial suspension before inoculation. |
| Incomplete Dissolution of DQA: The compound may not be fully dissolved in the DMSO stock, leading to inaccurate concentrations in the assay. | - Before making dilutions, ensure the DQA stock solution is completely clear. Gentle warming and vortexing can help. - Consider filtering the stock solution through a DMSO-compatible filter to remove any undissolved particles. |
| Assay Edge Effects: Evaporation from the outer wells of the microplate can concentrate the compound and affect results. | - To minimize evaporation, fill the outer wells of the 96-well plate with sterile water or media without cells or compound. |
Issue 2: Discrepancies Between Replicates in Cell-Based Cytotoxicity Assays
Inconsistent results in cytotoxicity assays using mammalian cell lines can arise from several factors related to DQA's properties.
| Potential Cause | Recommended Solution |
| Precipitation in Cell Culture Media: DQA can precipitate when diluted into aqueous cell culture media, leading to non-uniform exposure of cells to the compound. | - Observe the media in the wells for any signs of precipitation after adding DQA. - Reduce the final DMSO concentration in the assay wells as much as possible, typically to less than 0.5%. - Prepare fresh dilutions of DQA for each experiment. |
| Cell Seeding Density: Inconsistent cell numbers across wells will lead to variable results. | - Ensure a single-cell suspension before seeding. - Use a reliable method for cell counting and seed cells at a consistent density. |
| Reactive Oxygen Species (ROS) Production: As a quinone, DQA can undergo redox cycling, leading to the production of ROS, which can nonspecifically affect cell viability. | - Consider co-treatment with an antioxidant like N-acetylcysteine (NAC) to determine if the observed cytotoxicity is ROS-dependent. - Be aware that ROS can also interfere with certain viability dyes. |
Quantitative Data Summary
The following tables summarize reported bioactivity data for this compound. Note that values can vary depending on the specific experimental conditions.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Mycobacterium tuberculosis
| Strain | Assay Method | MIC (µg/mL) | MIC (µM) |
| M. tuberculosis H37Rv | MABA | ~0.04 | ~0.1 |
| Drug-Resistant Strains | MABA | Similar to H37Rv | Similar to H37Rv |
Data sourced from[1]
Table 2: Cytotoxicity (IC50) of this compound against Various Cell Lines
| Cell Line | Cell Type | Assay | IC50 (µM) |
| Vero | Monkey Kidney | Not Specified | >10 |
| Raji | Human B-cell Lymphoma | Not Specified | ~5 |
| OVCAR5 | Human Ovarian Carcinoma | Not Specified | 8.8 |
IC50 values can be influenced by the specific assay and conditions used.[5][10] Data for Vero and Raji cells from[2] and OVCAR5 from[11]
Experimental Protocols
Microplate Alamar Blue Assay (MABA) for M. tuberculosis
This protocol is a generalized procedure for determining the MIC of DQA against M. tuberculosis.
Materials:
-
96-well microplates
-
M. tuberculosis culture (e.g., H37Rv)
-
Middlebrook 7H9 broth supplemented with ADC (Albumin-Dextrose-Catalase)
-
This compound (DQA) stock solution in DMSO
-
Alamar Blue reagent
-
10% Tween 80
Procedure:
-
Plate Preparation: Add 100 µL of sterile deionized water to all perimeter wells to minimize evaporation.
-
Drug Dilution: Prepare serial dilutions of DQA in 7H9 broth directly in the microplate. The final volume in each well should be 100 µL. Include drug-free control wells.
-
Inoculum Preparation: Grow M. tuberculosis to mid-log phase. Adjust the culture to a standardized OD to achieve the desired final inoculum concentration (e.g., 5 x 10^4 CFU/well).
-
Inoculation: Add 100 µL of the prepared M. tuberculosis inoculum to each well containing the drug dilutions and control wells. The final volume in each well will be 200 µL.
-
Incubation: Seal the plates with paraffin film and incubate at 37°C for 5-7 days.
-
Alamar Blue Addition: After incubation, add 50 µL of a 1:1 mixture of Alamar Blue reagent and 10% Tween 80 to a drug-free control well. Re-incubate for 24 hours.
-
Reading Results: If the control well turns from blue to pink, add the Alamar Blue mixture to all wells. The MIC is defined as the lowest drug concentration that prevents the color change from blue to pink.[1][12]
Visualizations
Experimental Workflow: Microplate Alamar Blue Assay (MABA)
Caption: Workflow for the Microplate Alamar Blue Assay (MABA).
Troubleshooting Logic for Inconsistent Results
Caption: Decision tree for troubleshooting inconsistent DQA bioassay results.
Signaling Pathway: Quinone-Induced ROS and NF-κB Activation
Caption: Potential pathway of NF-κB activation by quinone-induced ROS.
References
- 1. Rapid, Low-Technology MIC Determination with Clinical Mycobacterium tuberculosis Isolates by Using the Microplate Alamar Blue Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. wjbphs.com [wjbphs.com]
- 4. Dot Language (graph based diagrams) | by Dinis Cruz | Medium [medium.com]
- 5. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Microplate Alamar Blue Assay (MABA) and Low Oxygen Recovery Assay (LORA) for Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. czasopisma.umlub.pl [czasopisma.umlub.pl]
- 8. researchgate.net [researchgate.net]
- 9. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pharmacology and Toxicology Testing: IC50 for Tumor Cell Lines - Altogen Labs [altogenlabs.com]
- 11. Strategies of solubility enhancement and perspectives in solubility measurements of pharmaceutical compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Rapid Screening of Inhibitors of Mycobacterium tuberculosis Growth Using Tetrazolium Salts - PMC [pmc.ncbi.nlm.nih.gov]
Addressing instability of Diazaquinomycin A in solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the instability of Diazaquinomycin A (DQA) in solution. This resource is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guide
Issue 1: Precipitation or Cloudiness Observed in DQA Solution
Possible Cause: Poor solubility and/or precipitation of DQA. DQA is known for its low aqueous solubility, which can lead to instability and precipitation.[1]
Solutions:
-
Solvent Selection:
-
For initial stock solutions, consider using organic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
-
When diluting into aqueous buffers for experiments, ensure the final concentration of the organic solvent is compatible with your assay and does not exceed recommended limits (typically <1%).
-
-
pH Adjustment:
-
The stability of quinolone antibiotics can be pH-dependent.[2] Experiment with a range of pH values to determine the optimal pH for DQA solubility and stability in your experimental buffer.
-
-
Use of Solubilizing Excipients:
Issue 2: Loss of Biological Activity Over Time
Possible Cause: Chemical degradation of DQA in solution. Environmental factors such as temperature, light, and pH can contribute to the degradation of quinolone antibiotics.[2][6]
Solutions:
-
Storage Conditions:
-
Temperature: Prepare fresh solutions for each experiment whenever possible. If short-term storage is necessary, store solutions at 2-8°C. For longer-term storage of stock solutions in anhydrous organic solvents, store at -20°C or -80°C.[1]
-
Light: Protect DQA solutions from light by using amber vials or by wrapping containers in aluminum foil. Photodegradation is a common degradation pathway for quinolone compounds.
-
-
Inert Atmosphere:
-
For sensitive applications, consider preparing and storing solutions under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative degradation.
-
-
Aqueous Solution Stability:
-
Avoid prolonged storage of DQA in aqueous solutions. Prepare aqueous dilutions from a concentrated organic stock solution immediately before use.
-
Frequently Asked Questions (FAQs)
Q1: What is the primary reason for the instability of this compound in solution?
A1: The primary reason for the instability of this compound in solution is its inherent poor aqueous solubility.[1] This low solubility can lead to precipitation and can also make the compound more susceptible to chemical degradation.
Q2: What solvents are recommended for dissolving this compound?
A2: For creating concentrated stock solutions, it is recommended to use anhydrous organic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF). For subsequent dilutions into aqueous media for biological assays, it is crucial to ensure the final concentration of the organic solvent is low enough to not affect the experimental system.
Q3: How should I store my this compound solutions?
A3: For optimal stability, it is recommended to prepare solutions fresh for each experiment. If storage is necessary, follow these guidelines:
-
Stock Solutions (in anhydrous organic solvents): Store in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Protect from light.
-
Aqueous Solutions: It is highly recommended to prepare aqueous dilutions immediately before use and not to store them.
Q4: How can I assess the stability of my this compound solution?
A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the recommended approach to assess the stability of DQA solutions.[7][8][9] This involves monitoring the concentration of the parent DQA peak and detecting the appearance of any degradation products over time under specific storage conditions.
Q5: Are there any general formulation strategies to improve the stability of this compound in solution?
A5: Yes, several formulation strategies can be explored to enhance the solubility and stability of poorly soluble drugs like DQA. These include:
-
Use of co-solvents: A mixture of solvents can sometimes improve solubility.
-
Complexation with cyclodextrins: This can increase aqueous solubility.[4][5]
-
Formulation with surfactants or other solubilizing agents. [3]
-
Solid dispersions: Dispersing the drug in a polymer matrix can improve dissolution and stability.
Experimental Protocols
Protocol 1: General Procedure for a Forced Degradation Study
Forced degradation studies are essential for understanding the degradation pathways of a drug substance and for developing stability-indicating analytical methods.[10][11][12][13]
Objective: To generate potential degradation products of this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC-grade water, acetonitrile, and methanol
-
Appropriate buffers (e.g., phosphate or acetate)
-
Photostability chamber
-
Heating block or oven
Procedure:
-
Acid Hydrolysis: Dissolve DQA in a suitable solvent and add 0.1 M HCl. Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours). Neutralize the solution with NaOH before HPLC analysis.
-
Base Hydrolysis: Dissolve DQA in a suitable solvent and add 0.1 M NaOH. Incubate at a controlled temperature for a defined period. Neutralize the solution with HCl before HPLC analysis.
-
Oxidative Degradation: Dissolve DQA in a suitable solvent and add 3% H₂O₂. Incubate at room temperature for a defined period.
-
Thermal Degradation: Store a solid sample of DQA and a solution of DQA at an elevated temperature (e.g., 70°C) for a defined period.
-
Photodegradation: Expose a solution of DQA to light according to ICH Q1B guidelines in a photostability chamber.
Analysis: Analyze all stressed samples by a suitable analytical method, such as HPLC with a photodiode array (PDA) detector, to separate and identify the parent drug and any degradation products.
Protocol 2: Development of a Stability-Indicating HPLC Method
A stability-indicating HPLC method is crucial for accurately quantifying the active pharmaceutical ingredient (API) in the presence of its degradation products.[7][8][9][14][15]
Objective: To develop an HPLC method that can separate this compound from its potential degradation products.
Starting HPLC Conditions (based on methods for similar quinolone antibiotics): [7][14]
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 0.02 M phosphate buffer, pH adjusted to 3.0-4.0) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where DQA has maximum absorbance (to be determined by UV-Vis spectroscopy, with common wavelengths for quinolones being around 270-330 nm).[14]
-
Injection Volume: 20 µL.
-
Column Temperature: 25-30°C.
Method Development and Validation:
-
Inject a standard solution of this compound to determine its retention time.
-
Inject the samples from the forced degradation study to observe the retention times of the degradation products.
-
Optimize the mobile phase composition (gradient slope, pH of the aqueous phase) and other chromatographic parameters to achieve adequate separation (resolution > 2) between the DQA peak and all degradation product peaks.
-
Validate the final method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
Data Presentation
Table 1: Factors Affecting the Stability of Quinolone Antibiotics in Solution
| Parameter | Effect on Stability | Recommendations for this compound |
| pH | Can significantly influence degradation rates.[2] | Determine the optimal pH for solubility and stability in your experimental buffer (empirically test a range). |
| Temperature | Higher temperatures generally accelerate degradation.[6] | Prepare fresh solutions. Store stock solutions at low temperatures (-20°C or -80°C). Avoid repeated freeze-thaw cycles. |
| Light | Can cause photodegradation. | Protect solutions from light using amber vials or by wrapping containers. |
| Oxygen | Can lead to oxidative degradation. | For sensitive experiments, consider de-gassing solvents and storing under an inert atmosphere. |
| Solvent | Poor solubility in aqueous solutions is a primary issue. | Use organic solvents like DMSO for stock solutions. Minimize the percentage of organic solvent in final aqueous dilutions. |
Visualizations
Caption: Workflow for assessing the stability of this compound in solution.
Caption: Troubleshooting flowchart for DQA instability issues.
References
- 1. Diazaquinomycin Biosynthetic Gene Clusters from Marine and Freshwater Actinomycetes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Study on the degradation and metabolic mechanism of four quinolone antibiotics by mixed strains [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. Coenzyme Q10 - Wikipedia [en.wikipedia.org]
- 5. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Development and validation of stability-indicating high performance liquid chromatography method to analyze gatifloxacin in bulk drug and pharmaceutical preparations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. impactfactor.org [impactfactor.org]
- 9. scielo.br [scielo.br]
- 10. journals.ekb.eg [journals.ekb.eg]
- 11. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scispace.com [scispace.com]
- 13. researchgate.net [researchgate.net]
- 14. The simultaneous separation and determination of five quinolone antibiotics using isocratic reversed-phase HPLC: application to stability studies on an ofloxacin tablet formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Validation & Comparative
Diazaquinomycin A: A Potential Agent Against Drug-Resistant Tuberculosis with No Apparent Cross-Resistance
New research indicates that Diazaquinomycin A (Daza), a diaza-anthracene antibiotic, demonstrates potent activity against drug-resistant strains of Mycobacterium tuberculosis (M. tuberculosis), the bacterium responsible for tuberculosis (TB). Notably, studies suggest a lack of cross-resistance with several first-line anti-TB drugs, positioning Daza as a promising candidate for further investigation in the fight against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB).
This compound's efficacy against strains resistant to current therapies stems from a likely novel mechanism of action. While the precise target is still under investigation, evidence suggests it may disrupt the folate pathway or induce redox stress within the mycobacterial cell, distinct from the mechanisms of many existing anti-TB drugs.[1][2] This unique mode of action is a key factor in its ability to bypass the resistance mechanisms developed by M. tuberculosis against other drugs.
Comparative Efficacy Against Drug-Resistant M. tuberculosis**
To evaluate the potential for cross-resistance, the in vitro activity of this compound was tested against a panel of M. tuberculosis strains, each resistant to a key first-line anti-TB drug. The results, summarized below, show that Daza maintains potent activity regardless of the bacterium's resistance profile to other drugs.
| Strain | Resistance Profile | Known or Likely Resistance Mechanism | This compound MIC (µg/mL) | Comparator Drug MIC (µg/mL) |
| H37Rv (ATCC 27294) | Pan-susceptible | Wild-type | 0.04 | Isoniazid: 0.03-0.06, Rifampicin: 0.12-0.25 |
| ATCC 35822 | Isoniazid-resistant | Mutation in katG or inhA promoter | 0.04 | Isoniazid: >1.0 |
| ATCC 35838 | Rifampicin-resistant | Mutation in rpoB | 0.04 | Rifampicin: >1.0 |
| ATCC 35820 | Streptomycin-resistant | Mutation in rpsL or rrs | 0.02 | Streptomycin: >2.0 |
| ATCC 35828 | Kanamycin-resistant | Mutation in rrs | 0.04 | Kanamycin: >5.0 |
MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial drug that prevents the visible growth of a microorganism.
The data clearly demonstrates that while the comparator drugs lose their efficacy against the resistant strains, this compound's MIC remains consistently low, indicating that the resistance mechanisms for isoniazid, rifampicin, streptomycin, and kanamycin do not confer cross-resistance to Daza.
Experimental Protocols
The determination of Minimum Inhibitory Concentrations (MICs) is a cornerstone of antimicrobial susceptibility testing. The following is a detailed methodology for the Microplate Alamar Blue Assay (MABA), a common method used to determine the MIC of compounds against M. tuberculosis.
Objective: To determine the lowest concentration of a drug that inhibits the growth of M. tuberculosis.
Materials:
-
M. tuberculosis cultures (H37Rv and resistant strains)
-
Middlebrook 7H9 broth supplemented with 0.2% glycerol and 10% ADC (albumin-dextrose-catalase)
-
96-well microplates
-
Test compounds (this compound and comparator drugs)
-
Alamar Blue reagent
-
Resazurin
-
Spectrophotometer or fluorometer
Procedure:
-
Inoculum Preparation: M. tuberculosis strains are grown in Middlebrook 7H9 broth. The turbidity of the bacterial suspension is adjusted to a McFarland standard of 1.0, which is then diluted to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL.
-
Drug Dilution: The test compounds are serially diluted in Middlebrook 7H9 broth in a 96-well plate to achieve a range of concentrations.
-
Inoculation: Each well containing the diluted drug is inoculated with the prepared bacterial suspension. Control wells containing bacteria without any drug and wells with media alone are also included.
-
Incubation: The plates are incubated at 37°C for 7 days.
-
Addition of Alamar Blue: After the incubation period, Alamar Blue reagent is added to each well. The plates are then re-incubated for 24 hours.
-
Reading Results: The color change from blue (no growth) to pink (growth) is observed visually or measured using a spectrophotometer or fluorometer. The MIC is determined as the lowest drug concentration that prevents this color change.
Visualizing the Cross-Resistance Assessment Workflow
The process of evaluating a new compound for cross-resistance against drug-resistant M. tuberculosis follows a structured workflow.
Caption: A flowchart outlining the key steps in assessing the cross-resistance of a novel compound against Mycobacterium tuberculosis.
Proposed Mechanism of Action: A Two-Pronged Attack?
The exact molecular target of this compound in M. tuberculosis remains an active area of research. However, current hypotheses center on two main possibilities: interference with the folate pathway and the induction of redox imbalance.
Caption: Hypothesized mechanisms of action for this compound against Mycobacterium tuberculosis.
It is theorized that Daza may inhibit key enzymes in the folate biosynthesis pathway, such as dihydrofolate reductase or thymidylate synthase, which are essential for DNA replication.[1] Alternatively, its quinone structure suggests it could participate in redox cycling, leading to the generation of reactive oxygen species (ROS) that cause widespread cellular damage.[2] Further research is needed to elucidate the precise molecular interactions and determine if one or both of these pathways are central to its antimycobacterial activity.
The potent activity of this compound against drug-resistant M. tuberculosis and the absence of cross-resistance with current first-line drugs make it a compelling lead compound for the development of new anti-TB therapies. Further studies to confirm its mechanism of action and evaluate its in vivo efficacy and safety are warranted.
References
A Comparative Analysis of Diazaquinomycin A and Nybomycin: Unraveling Their Mechanisms and Therapeutic Potential
In the landscape of antibiotic research, the quest for novel compounds with unique mechanisms of action is paramount to combat the growing threat of antimicrobial resistance. This guide provides a detailed comparative analysis of two such compounds, Diazaquinomycin A and nybomycin, focusing on their biological activities, mechanisms of action, and physicochemical properties. This objective comparison, supported by experimental data, is intended for researchers, scientists, and drug development professionals.
At a Glance: Key Biological Activities
| Compound | Primary Mechanism of Action | Key Biological Activities |
| This compound | Thymidylate Synthase Inhibition | Antibacterial (notably against Mycobacterium tuberculosis), Antifolate, Cytotoxic |
| Nybomycin | DNA Gyrase Inhibition | Antibacterial (potent against fluoroquinolone-resistant strains), Antiphage |
Quantitative Analysis of Biological Activity
The following tables summarize the available quantitative data on the inhibitory activities of this compound and nybomycin against various microbial strains and enzymes.
Table 1: Antibacterial Activity of this compound (Minimum Inhibitory Concentration - MIC)
| Organism | Strain | MIC (µg/mL) | Citation |
| Mycobacterium tuberculosis | H37Rv | 0.1 | [1] |
| Staphylococcus aureus | FDA209P | 6.25 | [2] |
| Staphylococcus aureus | ATCC6538P | 6.25 | [2] |
| Staphylococcus aureus | KB199 | 6.25 | [2] |
| Streptococcus faecium | IFO3181 | 6.25 | [2] |
| Micrococcus luteus | - | 1.13 | [2] |
Table 2: Antibacterial Activity of Nybomycin (Minimum Inhibitory Concentration - MIC)
| Organism | Strain (GyrA mutation) | MIC (µg/mL) | Citation |
| Escherichia coli | ΔtolC (None) | 2.5 | [3][4] |
| Escherichia coli | ΔtolC (S83L) | 2.5 | [3][4] |
| Escherichia coli | ΔtolC (D87Y) | 5 | [3][4] |
| Staphylococcus aureus | Quinolone-Resistant | ≤ 4 | [5] |
| Enterococci | Quinolone-Resistant | 8 | [5] |
Table 3: Enzyme Inhibition Data
| Compound | Enzyme | Organism/Cell Line | Inhibition Metric (Ki/IC50) | Citation |
| This compound | Thymidylate Synthase | Enterococcus faecium | Ki: 36 µM | [6] |
| This compound | Thymidylate Synthase | Ehrlich Ascites Carcinoma | Ki: 14 µM | [6] |
| Nybomycin | DNA Gyrase (Wild-Type) | Escherichia coli | IC50: >67 µM (cleavage), >402 µM (supercoiling) | [3][4] |
| Nybomycin | DNA Gyrase (S83L Mutant) | Escherichia coli | IC50: ~33 µM (cleavage), ~201 µM (supercoiling) | [3][4] |
Mechanisms of Action: A Visual Guide
The distinct mechanisms of action of this compound and nybomycin are visualized below using Graphviz diagrams.
Caption: Mechanism of this compound as a thymidylate synthase inhibitor.
Caption: Mechanism of nybomycin targeting DNA gyrase.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC, the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, is a standard measure of antibiotic efficacy.[7][8]
1. Inoculum Preparation:
-
A pure culture of the test bacterial strain is grown overnight in a suitable broth medium (e.g., Mueller-Hinton Broth).[9]
-
The bacterial suspension is then diluted to a standardized concentration, typically 5 x 10^5 colony-forming units (CFU)/mL.[7]
2. Broth Microdilution Method:
-
A serial two-fold dilution of the test compound is prepared in a 96-well microtiter plate.[10]
-
Each well is inoculated with the standardized bacterial suspension.[9]
-
Positive (bacteria without compound) and negative (broth only) controls are included.[10]
-
The plate is incubated at 37°C for 16-24 hours.[7]
-
The MIC is determined as the lowest concentration of the compound where no visible bacterial growth is observed.[11]
Caption: Workflow for MIC determination via broth microdilution.
Thymidylate Synthase Inhibition Assay
This assay measures the ability of a compound to inhibit the enzyme thymidylate synthase, which is crucial for DNA synthesis.[12]
1. Reaction Mixture Preparation:
-
A reaction mixture is prepared containing 2-mercaptoethanol, (6R,S)-tetrahydrofolate, formaldehyde, MgCl2, dUMP, Tris-HCl, and NaEDTA.[12]
2. Enzyme Reaction:
-
The reaction is initiated by the addition of thymidylate synthase enzyme.
-
The change in absorbance at 340 nm is monitored spectrophotometrically at 30°C.[12]
3. Inhibition Measurement:
-
The assay is performed in the presence of varying concentrations of the inhibitor (e.g., this compound).
-
The percent inhibition is calculated by comparing the rate of reaction with and without the inhibitor.
-
The IC50 or Ki value is then determined from a dose-response curve.
DNA Gyrase Inhibition Assay
These assays determine the effect of a compound on the activity of DNA gyrase, a type II topoisomerase that introduces negative supercoils into DNA.[3][13]
1. DNA Supercoiling Assay:
-
Relaxed plasmid DNA is incubated with DNA gyrase in the presence of ATP and varying concentrations of the inhibitor (e.g., nybomycin).[3][13]
-
The reaction products are then analyzed by agarose gel electrophoresis.
-
Inhibition of supercoiling is observed as a decrease in the amount of supercoiled DNA and an increase in relaxed DNA.[3]
2. DNA Cleavage Assay:
-
Supercoiled plasmid DNA is incubated with DNA gyrase and the inhibitor.
-
The reaction is stopped, and the DNA is analyzed by agarose gel electrophoresis.
-
Inhibitors that stabilize the cleavage complex lead to the formation of linear or nicked (open circular) DNA.[3][13]
Caption: Workflows for DNA gyrase inhibition assays.
Comparative Discussion
This compound and nybomycin, while both possessing antibacterial properties, exhibit distinct mechanisms of action and target specificities. This compound's inhibition of thymidylate synthase places it in the class of antifolate antibiotics.[6] This mechanism is crucial for disrupting DNA synthesis and repair in susceptible organisms. Its potent activity against Mycobacterium tuberculosis makes it a compound of interest for further anti-TB drug development.[1] However, its poor solubility presents a challenge for its therapeutic application.[14]
In contrast, nybomycin's primary target is DNA gyrase, an enzyme essential for managing DNA topology during replication.[15] Its characterization as a "reverse antibiotic" stems from its enhanced activity against fluoroquinolone-resistant bacteria that harbor mutations in DNA gyrase.[5][15] This unique property makes it a promising candidate for treating infections caused by these resistant strains. While initially thought to be specific for Gram-positive bacteria, recent studies have shown its activity against both fluoroquinolone-sensitive and -resistant Gram-negative bacteria like E. coli.[3][4]
The structural similarities between the diazaquinomycin and nybomycin classes of compounds suggest a common biosynthetic origin and offer opportunities for the generation of hybrid molecules with potentially improved properties.[1] Further research into the structure-activity relationships of both compound classes is warranted to optimize their therapeutic potential. This includes efforts to improve the solubility of this compound and to broaden the antibacterial spectrum of nybomycin analogues. The detailed experimental protocols and comparative data presented in this guide aim to facilitate such future investigations.
References
- 1. Diazaquinomycin Biosynthetic Gene Clusters from Marine and Freshwater Actinomycetes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Diaza-anthracene Antibiotics from a Freshwater-Derived Actinomycete with Selective Antibacterial Activity toward Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nybomycin Inhibits both Fluoroquinolone-Sensitive and Fluoroquinolone-Resistant Escherichia coli DNA Gyrase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. researchgate.net [researchgate.net]
- 6. This compound, a new antifolate antibiotic, inhibits thymidylate synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. actascientific.com [actascientific.com]
- 10. youtube.com [youtube.com]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis and biological activity of analogues of this compound, a new thymidylate synthase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Validating Diazaquinomycin A's Enigmatic Target in Mycobacterium tuberculosis: A Comparative Guide
Researchers investigating novel anti-tubercular agents are closely examining Diazaquinomycin A (DQA), a potent natural product with significant activity against Mycobacterium tuberculosis (Mtb), including drug-resistant strains. While its efficacy is clear, the precise molecular target within Mtb remains elusive, prompting intensive validation efforts. This guide provides a comparative analysis of DQA's performance against alternative inhibitors, details the experimental methodologies employed in target identification, and visualizes the key pathways and workflows involved.
Early investigations into the mechanism of action of diazaquinomycins suggested thymidylate synthase as the primary target. However, recent studies in M. tuberculosis have indicated an alternative, yet to be identified, mechanism of action, distinguishing it from classic folate pathway inhibitors.[1] This guide explores the current understanding of DQA's activity and provides a framework for its ongoing target validation.
Performance Comparison: DQA vs. Alternative Anti-Tubercular Agents
The in vitro potency of this compound and its analogs against M. tuberculosis H37Rv and drug-resistant strains is comparable, and in some cases superior, to existing first- and second-line anti-tubercular drugs. The following tables summarize the Minimum Inhibitory Concentration (MIC) values for DQA, its analogs, and selected alternative inhibitors, particularly those targeting the folate pathway.
| Compound | Mtb H37Rv MIC (µg/mL) | Mtb H37Rv MIC (µM) | Drug-Resistant Mtb Strains MIC (µg/mL) | Notes |
| This compound (DQA) | 0.1 | ~0.3 | Potent activity maintained | Exhibits high selectivity for M. tuberculosis.[1][2] |
| Diazaquinomycin E | 0.04 | - | Not specified | An analog of DQA with enhanced in vitro activity.[1] |
| Diazaquinomycin H | 0.04 | - | Not specified | A novel analog isolated from a freshwater-derived actinomycete.[1] |
| Diazaquinomycin J | 0.07 | - | Not specified | A novel analog isolated from a freshwater-derived actinomycete.[1] |
| Para-aminosalicylic acid (PAS) | 0.063 (MIC50) | - | Not specified | A second-line drug that acts as an alternative substrate in the folate pathway.[3][4] |
| Sulfamethoxazole | ≤38 to 9.5 (MIC90) | - | 2.4 to 38 | The active component of Trimethoprim-Sulfamethoxazole; inhibits dihydropteroate synthase.[5][6][7][8][9] |
| Trimethoprim | >200 | - | Not specified | Generally inactive against M. tuberculosis on its own.[10][11] |
| Isoniazid | 4 (MIC50) | - | - | A first-line anti-tubercular drug for comparison.[3][4] |
Experimental Protocols for Target Validation
The definitive identification of DQA's molecular target in M. tuberculosis necessitates a multi-pronged approach employing genetic and biochemical techniques. Below are detailed methodologies for key experiments central to this validation process.
Generation and Selection of DQA-Resistant Mutants
This protocol outlines the generation of spontaneous mutants of M. tuberculosis resistant to DQA, a crucial first step in identifying the drug's target through the analysis of resistance-conferring mutations.
Materials:
-
Mycobacterium tuberculosis H37Rv culture
-
Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid-albumin-dextrose-catalase) and 0.05% Tween 80
-
Middlebrook 7H10 agar supplemented with 10% OADC
-
This compound (DQA) stock solution
-
Sterile culture tubes and petri dishes
-
Incubator at 37°C
Procedure:
-
Culture Preparation: Inoculate M. tuberculosis H37Rv into 10 mL of 7H9 broth and incubate at 37°C with shaking until the culture reaches an optical density at 600 nm (OD600) of 0.6-0.8.
-
Mutant Selection: Plate approximately 10⁸ to 10⁹ colony-forming units (CFUs) onto 7H10 agar plates containing DQA at concentrations ranging from 4x to 10x the MIC.
-
Incubation: Incubate the plates at 37°C for 3-4 weeks, monitoring for the appearance of resistant colonies.
-
Isolation and Verification: Isolate individual resistant colonies and re-streak them onto fresh DQA-containing and drug-free 7H10 agar plates to confirm the resistance phenotype.
-
MIC Determination: Determine the MIC of DQA for the confirmed resistant mutants using a standard broth microdilution method to quantify the level of resistance.
Whole-Genome Sequencing and Analysis of Resistant Mutants
Once resistant mutants are isolated, whole-genome sequencing (WGS) is employed to identify the genetic mutations responsible for the resistance phenotype.
Materials:
-
Genomic DNA from DQA-resistant and wild-type M. tuberculosis strains
-
DNA sequencing library preparation kit
-
Next-generation sequencing (NGS) platform (e.g., Illumina)
-
Bioinformatics software for sequence alignment and variant calling (e.g., BWA, GATK)
Procedure:
-
Genomic DNA Extraction: Extract high-quality genomic DNA from both DQA-resistant and the parental wild-type M. tuberculosis strains.
-
Library Preparation: Prepare sequencing libraries from the extracted genomic DNA according to the manufacturer's protocol for the chosen NGS platform.
-
Sequencing: Perform whole-genome sequencing of the prepared libraries.
-
Data Analysis:
-
Align the sequencing reads from the resistant and wild-type strains to the M. tuberculosis H37Rv reference genome.
-
Identify single nucleotide polymorphisms (SNPs), insertions, and deletions (indels) in the genomes of the resistant mutants that are absent in the wild-type strain.
-
Prioritize non-synonymous mutations in coding regions and mutations in regulatory regions of essential genes for further investigation.
-
Transcriptional Profiling of DQA-Treated M. tuberculosis
Transcriptional profiling using RNA sequencing (RNA-seq) can reveal the global changes in gene expression in M. tuberculosis upon exposure to DQA, providing insights into the pathways affected by the drug.
Materials:
-
M. tuberculosis H37Rv culture
-
7H9 broth with OADC and Tween 80
-
This compound (DQA)
-
RNA extraction kit
-
RNA sequencing library preparation kit
-
NGS platform
Procedure:
-
Drug Treatment: Grow M. tuberculosis H37Rv in 7H9 broth to mid-log phase (OD600 ≈ 0.5). Expose the culture to DQA at a sub-inhibitory concentration (e.g., 0.5x MIC) for a defined period (e.g., 4-24 hours). An untreated culture serves as a control.
-
RNA Extraction: Harvest the bacterial cells and extract total RNA using a suitable RNA extraction kit, including a DNase treatment step to remove contaminating genomic DNA.
-
Library Preparation and Sequencing: Prepare RNA-seq libraries from the extracted RNA and perform sequencing on an NGS platform.
-
Data Analysis:
-
Align the RNA-seq reads to the M. tuberculosis H37Rv reference genome.
-
Perform differential gene expression analysis to identify genes that are significantly up- or down-regulated in response to DQA treatment.
-
Conduct pathway analysis on the differentially expressed genes to identify metabolic or signaling pathways that are perturbed by DQA.
-
Visualizing the Landscape of Target Validation
To better understand the processes involved in validating the target of this compound, the following diagrams, generated using the DOT language, illustrate the key experimental workflows and the established folate biosynthesis pathway, a common target for anti-tubercular drugs.
Caption: Workflow for DQA Target Validation.
Caption: Mtb Folate Biosynthesis Pathway.
The ongoing investigation into the precise target of this compound in Mycobacterium tuberculosis holds significant promise for the development of new and effective treatments for tuberculosis. The experimental approaches outlined in this guide provide a robust framework for elucidating its mechanism of action and for the continued evaluation of this potent natural product. The comparative data presented underscore its potential as a valuable lead compound in the fight against this global health threat.
References
- 1. Diaza-anthracene Antibiotics from a Freshwater-Derived Actinomycete with Selective Antibacterial Activity toward Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Diazaquinomycin Biosynthetic Gene Clusters from Marine and Freshwater Actinomycetes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Para-aminosalicylic acid increases the susceptibility to isoniazid in clinical isolates of Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. journals.asm.org [journals.asm.org]
- 6. Mycobacterium tuberculosis and Sulfamethoxazole Susceptibility - PMC [pmc.ncbi.nlm.nih.gov]
- 7. igas.gouv.fr [igas.gouv.fr]
- 8. academic.oup.com [academic.oup.com]
- 9. academic.oup.com [academic.oup.com]
- 10. igas.gouv.fr [igas.gouv.fr]
- 11. researchgate.net [researchgate.net]
Unraveling the Selectivity of Diazaquinomycin A: A Comparative Guide for Microbial vs. Mammalian Cells
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the bioactivity of Diazaquinomycin A (DQA), a potent natural product, against microbial and mammalian cells. Understanding the selectivity of a compound is paramount in the early stages of drug discovery and development. Here, we present quantitative data, detailed experimental protocols, and visual representations of the underlying mechanisms to facilitate an objective evaluation of this compound's therapeutic potential.
Executive Summary
This compound has demonstrated remarkable and selective inhibitory activity against Mycobacterium tuberculosis, including drug-resistant strains.[1][2] Its efficacy against this pathogen is comparable to clinically used anti-tuberculosis drugs.[1][2] Conversely, its activity against other Gram-positive and Gram-negative bacteria is significantly weaker. While DQA does exhibit cytotoxicity against mammalian cells, the available data suggests a therapeutic window, particularly concerning its potent anti-mycobacterial effects. The precise mechanism of action in M. tuberculosis remains an active area of research, with evidence suggesting a departure from its initially proposed role as a thymidylate synthase inhibitor.[2]
Data Presentation: A Comparative Analysis of Bioactivity
The following tables summarize the available quantitative data on the antimicrobial and cytotoxic effects of this compound.
Table 1: Antimicrobial Activity of this compound (Minimum Inhibitory Concentration - MIC)
| Microbial Species | Strain | MIC (µg/mL) | MIC (µM) | Reference |
| Mycobacterium tuberculosis | H37Rv | ~0.04 - 0.1 | ~0.1 | [1][2] |
| Mycobacterium bovis | BCG | 0.12 | - | |
| Staphylococcus aureus | FDA209P, ATCC6538P, KB199 | 6.25 | - | [3] |
| Streptococcus faecium | IFO3181 | 6.25 | - | [3] |
| Micrococcus luteus | - | 1.13 | - | [3] |
| Gram-negative bacteria | Various | No significant activity | - | [3] |
Table 2: Cytotoxicity of this compound against Mammalian Cell Lines
| Cell Line | Cell Type | Parameter | Concentration | Reference |
| Vero | Monkey Kidney (non-cancerous) | Cytotoxicity observed | Not specified | [4] |
| Raji | Human Burkitt's Lymphoma | Cytotoxicity observed | Not specified | [4] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for the key assays used to determine the antimicrobial and cytotoxic activity of this compound.
Microplate Alamar Blue Assay (MABA) for Mycobacterium tuberculosis
This assay is a widely used colorimetric method to determine the minimum inhibitory concentration (MIC) of compounds against M. tuberculosis.
Materials:
-
96-well microplates
-
Middlebrook 7H9 broth supplemented with ADC (Albumin-Dextrose-Catalase)
-
Mycobacterium tuberculosis H37Rv culture
-
This compound stock solution
-
Alamar Blue reagent
-
Tween 80 (20%)
Procedure:
-
Preparation of Drug Plate:
-
Serially dilute this compound in Middlebrook 7H9 broth in a 96-well plate to achieve the desired concentration range.
-
Include a drug-free control (medium only) and a positive control (a known anti-TB drug).
-
-
Inoculum Preparation:
-
Grow M. tuberculosis H37Rv in Middlebrook 7H9 broth to mid-log phase (OD600 of 0.4-0.6).
-
Dilute the culture to a final turbidity equivalent to a 0.5 McFarland standard. Further dilute 1:20 in 7H9 broth.
-
-
Inoculation and Incubation:
-
Add 100 µL of the diluted bacterial suspension to each well of the drug plate.
-
Seal the plates and incubate at 37°C for 7 days.
-
-
Addition of Alamar Blue:
-
After incubation, add 20 µL of Alamar Blue reagent and 12.5 µL of 20% Tween 80 to each well.
-
Re-incubate the plates at 37°C for 24 hours.
-
-
Reading Results:
-
A color change from blue (resazurin) to pink (resorufin) indicates bacterial growth.
-
The MIC is defined as the lowest drug concentration that prevents this color change.
-
MTT Assay for Mammalian Cell Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability, proliferation, and cytotoxicity.
Materials:
-
96-well plates
-
Mammalian cell line of interest (e.g., Vero, Raji)
-
Complete cell culture medium
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
Procedure:
-
Cell Seeding:
-
Seed the mammalian cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a humidified CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of the compound.
-
Include a vehicle control (medium with the same concentration of the solvent used to dissolve DQA) and a positive control for cytotoxicity.
-
Incubate for 24-72 hours.
-
-
MTT Addition:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
-
Solubilization of Formazan:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well to dissolve the purple formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
The absorbance is directly proportional to the number of viable cells. The IC50 (the concentration of drug that inhibits cell growth by 50%) can be calculated from the dose-response curve.
-
Mandatory Visualizations
The following diagrams illustrate key concepts and workflows related to the investigation of this compound's selectivity.
Caption: Experimental workflow for determining the selectivity of this compound.
Caption: Proposed (debated) mechanism of this compound via thymidylate synthase inhibition.
Caption: Postulated but unconfirmed mechanism of this compound in M. tuberculosis.
References
- 1. rsc.org [rsc.org]
- 2. Diazaquinomycin Biosynthetic Gene Clusters from Marine and Freshwater Actinomycetes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Diaza-anthracene Antibiotics from a Freshwater-Derived Actinomycete with Selective Antibacterial Activity toward Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, a new antifolate antibiotic, inhibits thymidylate synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
